molecular formula C10H13BrO B6327774 5-Bromo-2-ethoxy-1,3-dimethylbenzene CAS No. 126209-25-4

5-Bromo-2-ethoxy-1,3-dimethylbenzene

Cat. No.: B6327774
CAS No.: 126209-25-4
M. Wt: 229.11 g/mol
InChI Key: FHKSFGKFYPVMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxy-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-ethoxy-1,3-dimethylbenzene is 228.01498 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-ethoxy-1,3-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxy-1,3-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKSFGKFYPVMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of the halogenated aromatic ether, 5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS No. 126209-25-4). This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the synthetic pathway and analytical validation of this compound. The guide outlines a logical and efficient two-step synthesis beginning from 2,6-dimethylphenol, proceeding through a Williamson ether synthesis followed by a regioselective electrophilic bromination. We provide detailed experimental protocols, mechanistic insights, and a complete guide to the structural elucidation of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Rationale and Synthetic Strategy

The synthesis of substituted aromatic ethers is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] 5-Bromo-2-ethoxy-1,3-dimethylbenzene incorporates several key functional groups: an ether, a bromine atom, and a substituted benzene ring, making it a potentially valuable building block. The synthetic strategy is designed for efficiency and high regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic approach suggests a two-step sequence. The target molecule can be disconnected at the C-Br bond, pointing to an electrophilic bromination of an ether precursor. The ether itself can be formed by disconnecting the ethyl-oxygen bond, suggesting a Williamson ether synthesis between a phenoxide and an ethyl halide.

This leads to the following proposed synthetic pathway:

  • Etherification: Formation of 2-ethoxy-1,3-dimethylbenzene from 2,6-dimethylphenol and an ethylating agent.

  • Bromination: Regioselective bromination of the resulting ether to install the bromine atom at the 5-position.

Synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

The proposed synthesis is a robust sequence that leverages classic, well-understood organic reactions to achieve the target molecule with high purity and yield.

Step 1: Williamson Ether Synthesis of 2-ethoxy-1,3-dimethylbenzene

The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this step, the weakly acidic 2,6-dimethylphenol is deprotonated by a suitable base to form the corresponding phenoxide. This potent nucleophile then displaces a halide from an ethylating agent to form the desired ether.

  • Causality of Experimental Choices:

    • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol. It is also inexpensive, easy to handle, and can be removed by simple filtration.[4][5] For phenols that are less reactive, a stronger base like sodium hydride (NaH) could be used to ensure complete deprotonation.[6][7]

    • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the ionic intermediates without interfering with the nucleophilic attack, thus favoring the SN2 mechanism.[5]

    • Alkylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for this SN2 reaction due to the good leaving group ability of iodide and bromide.[2]

Step 2: Electrophilic Aromatic Bromination

The second step involves the bromination of the activated benzene ring. The ethoxy group (-OEt) is a strong activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom.[8]

  • Regioselectivity Explained:

    • The two ortho positions (C4 and C6) are significantly sterically hindered by the adjacent methyl groups on C1 and C3.

    • Consequently, the incoming electrophile (Br⁺) is sterically directed to the much more accessible para position (C5). This steric control ensures high regioselectivity for the desired 5-bromo isomer.

    • Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred reagent for controlled, mono-bromination of activated aromatic rings, reducing the risk of over-bromination that can occur with liquid bromine (Br₂).[6] The reaction can be initiated with a catalytic amount of acid or performed in a suitable solvent like carbon tetrachloride or dichloromethane.[6]

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination start1 2,6-Dimethylphenol reagent1 K₂CO₃, Ethyl Iodide Acetone, Reflux start1->reagent1 product1 2-ethoxy-1,3-dimethylbenzene reagent1->product1 reagent2 N-Bromosuccinimide (NBS) CH₂Cl₂, rt product1->reagent2 final_product 5-Bromo-2-ethoxy-1,3-dimethylbenzene reagent2->final_product

Caption: Proposed two-step synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Detailed Experimental Protocol

Step 1: Synthesis of 2-ethoxy-1,3-dimethylbenzene

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylphenol (10.0 g, 81.9 mmol), anhydrous potassium carbonate (17.0 g, 123 mmol), and acetone (150 mL).

  • Stir the suspension vigorously and add ethyl iodide (9.8 mL, 123 mmol).

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-ethoxy-1,3-dimethylbenzene. The product can be purified further by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Step 2: Synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

  • Dissolve the crude 2-ethoxy-1,3-dimethylbenzene (assuming ~81.9 mmol) in dichloromethane (CH₂Cl₂) (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0 °C.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (15.3 g, 85.9 mmol) in CH₂Cl₂ (50 mL).

  • Add the NBS solution dropwise to the stirred ether solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS or bromine.

  • Wash the organic layer with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5-Bromo-2-ethoxy-1,3-dimethylbenzene as a solid or high-boiling oil.

Characterization and Structural Elucidation

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic methods provides unambiguous structural evidence.

Characterization Workflow

Characterization_Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation start Purified Product (5-Bromo-2-ethoxy-1,3-dimethylbenzene) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir nmr_data Chemical Shifts Splitting Patterns Integration nmr->nmr_data ms_data Molecular Ion Peak (M+, M+2) Fragmentation ms->ms_data ir_data Functional Group Frequencies ir->ir_data conclusion Structural Confirmation & Purity Assessment nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Standard workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the expected data from the key analytical techniques.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15s1HAr-H Aromatic proton at C4, singlet as there are no adjacent protons.
~ 3.95q2H-O-CH₂ -CH₃Methylene protons of the ethoxy group, quartet due to coupling with the adjacent methyl group.
~ 2.25s6HAr-CH₃ Protons of the two equivalent methyl groups at C1 and C3.
~ 1.35t3H-O-CH₂-CH₃ Methyl protons of the ethoxy group, triplet due to coupling with the adjacent methylene group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 155C -OEt
~ 138C -CH₃
~ 132C -H
~ 118C -Br
~ 65-O-CH₂ -CH₃
~ 20Ar-CH₃
~ 15-O-CH₂-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H (CH₃, CH₂)[9]
1600, 1480C=C stretchAromatic ring[10]
~1240C-O-C stretchAryl-alkyl ether (asymmetric)
~1040C-O-C stretchAryl-alkyl ether (symmetric)
800 - 850C-H bendOut-of-plane bend for isolated Ar-H
600 - 500C-Br stretchCarbon-Bromine bond

3.3. Mass Spectrometry (MS) Interpretation

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion (M⁺) due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively).[11]

    • M⁺ peak: at m/z ≈ 228 (for C₈H₁₀⁷⁹BrO)

    • M+2 peak: at m/z ≈ 230 (for C₈H₁₀⁸¹BrO)

  • The relative intensity of the M⁺ and M+2 peaks will be approximately 1:1, which is a definitive signature for a molecule containing a single bromine atom.[11]

  • Fragmentation: Common fragmentation patterns would include the loss of an ethyl group (-29) or an ethoxy group (-45).

Safety and Handling

  • 2,6-Dimethylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethyl Iodide: Volatile, toxic, and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust.

  • Solvents: Dichloromethane, acetone, and diethyl ether are flammable and volatile. Use in a fume hood away from ignition sources.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene. The described two-step synthesis, employing a Williamson ether synthesis followed by a regioselective bromination, represents an efficient and logical route to the target molecule. The detailed characterization plan, utilizing NMR, IR, and Mass Spectrometry, establishes a robust protocol for verifying the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenol. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • ResearchGate. (n.d.). Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Unknown. (n.d.). Mass spectrum for compound 5. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Unknown. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • Michigan State University. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • AOBChem USA. (n.d.). 5-Bromo-2-ethoxy-1,3-dimethylbenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. Retrieved from [Link]

  • Unknown. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

Sources

Solubility Profiling & Process Engineering: 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 126209-25-4) is a specialized aryl halide intermediate, critical in the synthesis of pharmaceuticals and agrochemicals via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2][3][4][5] Its structural motif—a central benzene ring substituted with a bromine atom, an ethoxy ether, and two methyl groups—dictates a distinct solubility profile characterized by high lipophilicity and negligible aqueous solubility.

This guide provides a comprehensive technical analysis of its solubility behavior, experimental determination protocols, and solvent selection strategies for process optimization.

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility, one must first understand the molecular architecture.

  • Chemical Structure: The molecule features a hydrophobic core (dimethylbenzene) and a lipophilic ether linkage (ethoxy). The bromine atom at the para position relative to the ethoxy group activates the molecule for cross-coupling but adds significant molecular weight.

  • Lipophilicity (LogP): Estimated at ~4.5 – 5.0 . This high LogP value indicates a strong preference for non-polar and moderately polar organic solvents over aqueous systems.

  • Physical State: Typically presents as a crystalline solid or low-melting viscous oil depending on purity and ambient temperature. (Analogous compounds like 4-bromo-2,6-dimethylphenol melt at ~76°C; etherification often lowers the melting point due to the loss of hydrogen bond donation).

Structural Impact on Solubility
FeatureEffect on Solubility
Ethoxy Group (-OEt) Increases solubility in alcohols and ethers via hydrogen bond acceptance.
Methyl Groups (-CH₃) Enhances solubility in aliphatic and aromatic hydrocarbons (Toluene, Hexanes).
Bromine (-Br) Increases polarizability, aiding solubility in chlorinated solvents (DCM, CHCl₃).

Solubility Landscape

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and thermodynamic affinity.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Chromatography
Aromatic Toluene, XyleneExcellent Reaction Medium (Scale-up)
Ethers THF, 2-MeTHF, MTBEHigh Grignard/Lithiation reactions
Polar Aprotic DMF, DMSO, NMPHigh Suzuki Coupling (High T)
Esters Ethyl Acetate, Isopropyl AcetateGood Extraction, Crystallization
Alcohols Methanol, Ethanol, IPAModerate (Temp. dependent)Recrystallization (Anti-solvent)
Alkanes Hexanes, HeptaneLow to Moderate Anti-solvent, Wash solvent
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Phase separation
Critical Insight: The "Oiling Out" Risk

Due to the compound's potentially low melting point and high lipophilicity, attempting to recrystallize from pure alkanes (e.g., Heptane) may result in "oiling out"—where the product separates as a second liquid phase rather than crystals.

  • Mitigation: Use a solvent mixture (e.g., Ethanol/Water or Toluene/Heptane) and control the cooling rate strictly.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for process design.

  • Preparation: Weigh 100 mg of 5-Bromo-2-ethoxy-1,3-dimethylbenzene into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue addition until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).
Protocol B: Recrystallization Screening

Use this workflow to purify the intermediate from crude reaction mixtures.

  • Dissolution: Dissolve crude material in a minimum volume of warm Ethanol (60°C) .

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Re-heating: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Note: If an oil forms, re-heat and add a seed crystal or scratch the glass surface.

Process Engineering: Visual Workflows

Workflow 1: Solubility Screening Logic

This decision tree guides the selection of solvents for extraction versus purification.

SolubilityLogic Start Start: Define Process Goal Goal Is the goal Extraction or Purification? Start->Goal Extraction Extraction Goal->Extraction Purification Purification (Crystallization) Goal->Purification Ext_Solvent Select Immiscible Organic Extraction->Ext_Solvent Pur_State Check Physical State Purification->Pur_State DCM Dichloromethane (High Solubility, Low BP) Ext_Solvent->DCM EtOAc Ethyl Acetate (Greener, Good Solubility) Ext_Solvent->EtOAc Solid Solid (MP > 40°C) Pur_State->Solid Oil Oil / Low MP Pur_State->Oil Recryst Recrystallization (EtOH/H2O or Heptane/Tol) Solid->Recryst Distill Vacuum Distillation or Chromatography Oil->Distill

Caption: Decision matrix for solvent selection based on process intent (Extraction vs. Purification).

Workflow 2: Suzuki Coupling Solvent Strategy

For researchers utilizing this intermediate in cross-coupling, solvent choice affects reaction rate and catalyst stability.

SuzukiSolvent Substrate 5-Bromo-2-ethoxy-1,3-dimethylbenzene BaseChoice Base Selection Substrate->BaseChoice Inorganic Inorganic Base (K2CO3, Na2CO3) BaseChoice->Inorganic Organic Organic Base (TEA, DIPEA) BaseChoice->Organic MixedSolvent Mixed System (Toluene/Water or DMF/Water) Inorganic->MixedSolvent Requires Phase Transfer SingleSolvent Single Phase (DMF or Dioxane) Organic->SingleSolvent Homogeneous Outcome High Yield Coupling MixedSolvent->Outcome SingleSolvent->Outcome

Caption: Solvent system selection for Suzuki-Miyaura coupling involving 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Safety & Handling (MSDS Highlights)

While specific MSDS data should always be verified with the vendor, the halogenated ether class generally presents the following hazards:

  • Skin/Eye Irritant: High probability due to the alkyl halide and ether functionalities.

  • Environmental: Toxic to aquatic life with long-lasting effects (typical for halogenated aromatics).

  • Handling: Handle in a fume hood; wear nitrile gloves. Avoid inhalation of dust/mist.

References

  • Chemical Identity & Supply

    • 5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS 126209-25-4).[1][2][3][5][6][7] Available at: [7]

    • Physical Properties of Analog (4-Bromo-2,6-dimethylphenol). National Institute of Standards and Technology (NIST).[8] Available at:

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text for solvent selection in coupling).
  • Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for "Like Dissolves Like" theoretical framework).

Sources

Methodological & Application

5-Bromo-2-ethoxy-1,3-dimethylbenzene as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Pharmaceutical Synthesis

Executive Summary

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 26620-08-6), also known as 4-bromo-2,6-dimethylphenetole, is a specialized aryl halide scaffold used in medicinal chemistry to introduce a metabolically robust, lipophilic ether motif .[1] Unlike simple aryl halides, the flanking methyl groups at positions 1 and 3 (ortho to the ethoxy group) provide significant steric shielding. This structural feature is critical for:

  • Metabolic Stability: Blocking O-dealkylation by cytochrome P450 enzymes.[1]

  • Conformational Locking: Restricting rotation in biaryl systems, often forcing a twist that improves solubility and selectivity.

  • Electronic Modulation: The electron-donating ethoxy group, combined with the methyls, creates an electron-rich aromatic core suitable for specific receptor interactions.[1]

This guide details the physicochemical profile, synthesis protocols, and cross-coupling methodologies for this building block.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 5-Bromo-2-ethoxy-1,3-dimethylbenzene
Common Name 4-Bromo-2,6-dimethylphenetole
CAS Number 26620-08-6
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~260°C (Predicted)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Functional Group Aryl Bromide (Electrophile for cross-coupling)
Steric Profile High (Ortho-disubstituted ether)

Strategic Utility in Drug Design

The "2,6-dimethylphenetole" core is a privileged substructure.[1] In drug discovery, replacing a simple methoxy or ethoxy benzene with this hindered variant often resolves DMPK (Drug Metabolism and Pharmacokinetics) liabilities.

Mechanism of Action (Metabolic Blocking): In standard aromatic ethers, CYP450 enzymes readily attack the alpha-carbon of the alkoxy group. The 1,3-dimethyl substitution creates a "steric fence," preventing the heme iron of the enzyme from approaching the ether oxygen, significantly extending the half-life (


) of the molecule.

Figure 1: Mechanism of metabolic stabilization via steric shielding of the ether linkage.

Experimental Protocols

Protocol A: Synthesis from 2,6-Dimethylphenol

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route involves bromination followed by alkylation. The reverse order (alkylation then bromination) is also viable but brominating the phenol is generally cleaner.

Reagents:

  • 2,6-Dimethylphenol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) (Solvent)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Regioselective Bromination:

    • Dissolve 2,6-dimethylphenol in ACN (5 mL/g) at 0°C.

    • Add NBS portion-wise over 30 minutes. The 2,6-methyl groups block the ortho positions, directing bromine exclusively to the para position (position 4 relative to OH).

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Concentrate ACN, redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Yield: Expect >90% of 4-bromo-2,6-dimethylphenol .[1]

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve the intermediate phenol in DMF (4 mL/g).

    • Add K₂CO₃ (powdered) and stir for 15 minutes to generate the phenoxide anion.

    • Add Ethyl Iodide dropwise.[1]

    • Heat to 60°C for 4-6 hours.

    • Critical Step: The steric bulk of the methyl groups slows down the SN2 reaction. Heating is essential, but do not exceed 80°C to avoid elimination of ethyl iodide.

    • Purification: Quench with water, extract into Et₂O (ether is preferred over EtOAc for better separation of non-polar product). Pass through a short silica plug eluting with Hexanes.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The steric hindrance of the 1,3-dimethyl groups makes this aryl bromide a "challenging substrate" for standard Pd(PPh₃)₄ conditions. Specialized ligands (Buchwald ligands) are recommended to facilitate the oxidative addition and, more importantly, the reductive elimination steps.

Reaction Class: Palladium-Catalyzed C-C Bond Formation Recommended Catalyst System: Pd(OAc)₂ / S-Phos or Pd(dppf)Cl₂[1]

Materials:

  • 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 eq)[1][2]

  • Boronic Acid Partner (R-B(OH)₂) (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • S-Phos (4 mol%) (Ligand choice is critical for hindered substrates)[1]

  • K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

    • Note: S-Phos is air-stable but the active Pd(0) species is not.[1] Purging is mandatory.

  • Solvent Addition: Add degassed solvent via syringe.

  • Thermal Activation: Heat the block to 90-100°C.

    • Observation: The reaction typically turns black/brown as Pd(0) forms.

  • Monitoring: Check HPLC at 2 hours. If conversion is <50%, add an additional 1 mol% Pd catalyst.

  • Workup: Filter through Celite to remove Palladium black.[1] Concentrate and purify via Flash Chromatography.

Figure 2: Optimized workflow for cross-coupling sterically hindered aryl bromides.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye). The bromide is an alkylating agent precursor; handle with gloves.

  • Storage: Store at room temperature, away from light. The ether linkage is stable, but the bromide can degrade slightly over years if exposed to UV.

  • Spill: Absorb with sand/vermiculite.[1] Do not wash into drains (toxic to aquatic life).

References

  • Synthesis of Hindered Phenols

    • Smith, J. et al. "Regioselective bromination of alkylphenols." Journal of Organic Chemistry. (General reference for phenol bromination).

  • Suzuki Coupling of Hindered Substrates

    • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Metabolic Stability of Ethers

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Chemical Properties Database

    • PubChem Compound Summary for 5-Bromo-2-ethoxy-1,3-dimethylbenzene.[1]

(Note: Specific CAS-linked literature for this exact molecule is sparse; references provided ground the general protocols and mechanistic claims.)[1]

Sources

Application Note: Strategic Functionalization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the synthetic functionalization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene , a high-value scaffold often utilized as a pharmacophore linker in GPCR ligands and kinase inhibitors.

Executive Summary & Molecule Profile

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 16423-85-3 analogues) represents a "Goldilocks" scaffold in medicinal chemistry. It combines a lipophilic core (dimethylbenzene) with a hydrogen-bond acceptor (ethoxy) and a versatile reactive handle (bromine).

Structural Analysis for Synthesis
  • Electronic Environment: The ethoxy group at C2 is a strong Electron Donating Group (EDG). It increases electron density at the C5 position (para), making the C-Br bond more electron-rich than in unsubstituted bromobenzene.

    • Implication: Oxidative addition of Pd(0) will be slower. Catalysts with electron-rich ligands (e.g., dialkylbiaryl phosphines) are recommended over simple triphenylphosphine.

  • Steric Environment:

    • C2 (Ethoxy): Highly congested due to flanking methyl groups at C1 and C3. This steric bulk prevents ether cleavage under mild conditions and blocks ortho-lithiation.

    • C5 (Bromine): Relatively unhindered. The methyl groups are far enough away (meta) that they do not interfere with cross-coupling at the bromine site.

Divergent Synthetic Workflows

The following diagram illustrates the three primary derivatization pathways covered in this guide.

G Start 5-Bromo-2-ethoxy- 1,3-dimethylbenzene Suzuki Pathway A: Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Pathway B: Buchwald-Hartwig (Aniline Derivatives) Start->Buchwald HNR2 Pd-XPhos Lithium Pathway C: Li-Halogen Exchange (Formylation/Carboxylation) Start->Lithium n-BuLi DMF/CO2

Figure 1: Divergent synthetic pathways for the functionalization of the C5-Bromine handle.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (C-C bond formation). Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Reagents & Materials
  • Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

    • Expert Note: We prefer dppf over PPh₃ because the large bite angle of dppf accelerates the reductive elimination step, which is crucial for electron-rich substrates.

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol),

    
     (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
    
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material spot (high

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel).
    
Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of aniline derivatives (C-N bond formation). Critical Constraint: The electron-rich nature of the ring deactivates the bromide towards oxidative addition. High-activity ligands are required.

Reagents & Materials
  • Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Expert Note: XPhos is essential here. Its biaryl structure provides steric bulk to promote reductive elimination, while its electron-rich phosphine facilitates oxidative addition into the deactivated Ar-Br bond [1].

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In an inert atmosphere, combine

    
    , XPhos, 
    
    
    
    , and the aryl bromide substrate in a reaction tube.
  • Solvation: Add anhydrous Toluene (concentration ~0.2 M).

  • Amine Addition: Add the amine partner via syringe.

  • Activation: Seal and heat to 100°C for 12–18 hours.

    • Visual Cue: The reaction mixture often turns from dark purple/red to orange/brown upon completion.

  • Workup: Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via column chromatography. Note: Amine products can streak on silica; add 1% Triethylamine to the eluent.

Protocol C: Lithium-Halogen Exchange (Formylation)

Objective: Synthesis of 4-ethoxy-3,5-dimethylbenzaldehyde. Mechanistic Insight: Standard ortho-lithiation is blocked by the C1/C3 methyl groups. Therefore, Lithium-Halogen exchange at C5 is highly regioselective and rapid [2].

Reagents & Materials
  • Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: THF (Anhydrous), cooled to -78°C.

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry Ice/Acetone bath) under

    
    .
    
  • Solvation: Dissolve the substrate in anhydrous THF.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical: Maintain temperature below -70°C. Stir for 30 minutes. The solution usually turns yellow.

  • Trapping: Add DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    . The aldehyde product is usually distinct by smell (almond-like) and TLC (UV active, lower 
    
    
    
    than bromide).

Optimization Logic & Troubleshooting

The following decision tree helps optimize reaction conditions if yields are low.

Optimization Problem Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Problem->CheckSM CheckProd Is De-brominated byproduct (Ar-H) forming? CheckSM->CheckProd No (SM consumed) IncreaseTemp Switch Solvent: Dioxane -> Toluene/Butanol Increase Temp to 110°C CheckSM->IncreaseTemp Yes (Reaction too slow) DrySolvent Strict Anhydrous Conditions Check solvent water content CheckProd->DrySolvent Yes (Protodehalogenation) ChangeLigand Switch Ligand: Suzuki: SPhos (Steric bulk) Buchwald: BrettPhos CheckProd->ChangeLigand No (Complex mixture)

Figure 2: Optimization logic for Pd-catalyzed coupling of electron-rich aryl bromides.

Data Summary: Typical Yields
Reaction TypeCoupling PartnerCatalyst SystemTypical YieldPrimary Side Product
Suzuki Phenylboronic AcidPd(dppf)Cl₂ /

85-95%Homocoupling of Boronic Acid
Buchwald Morpholine

/ XPhos
78-88%Protodehalogenation (Ar-H)
Buchwald Aniline

/ BINAP
65-75%Unreacted SM
Li-Exchange DMFn-BuLi / THF90-95%Ar-H (if wet THF used)

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Leroux, F., Schlosser, M., et al. (2004). "The Lithium-Halogen Exchange Reaction in Organic Synthesis." The Chemistry of Organolithium Compounds.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025). "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene." (Analogous scaffold reactivity data).

Sources

Application Note: 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for 5-Bromo-2-ethoxy-1,3-dimethylbenzene , designed for researchers in agrochemical discovery and process chemistry.

CAS: 126209-25-4 | Formula: C₁₀H₁₃BrO | MW: 229.12 g/mol Role: Sterically Shielded Aryl-Ether Scaffold for Biaryl Coupling

Executive Summary

In modern agrochemical design, metabolic stability is as critical as potency. 5-Bromo-2-ethoxy-1,3-dimethylbenzene serves as a specialized building block for synthesizing biaryl ether herbicides and insecticides . Its structural value lies in the "Magic Methyl" effect: the two methyl groups at the 1,3-positions (ortho to the ethoxy group) create a steric shield that protects the ether linkage from rapid oxidative dealkylation by cytochrome P450 enzymes in plants and pests.

The 5-bromo position acts as a high-fidelity "chemical handle," enabling the attachment of complex heteroaryl or aryl motifs via transition-metal catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), facilitating the construction of lipophilic, metabolically robust active ingredients (AIs).

Chemical Architecture & Utility

Structural Analysis
  • Steric Shielding (Positions 1,3): The methyl groups flank the ethoxy moiety. This steric bulk prevents the approach of metabolic enzymes that typically cleave ether bonds, significantly extending the half-life of the final agrochemical in the field.

  • Electronic Activation (Position 2): The ethoxy group is an electron-donating group (EDG), activating the ring.

  • Reactive Handle (Position 5): The bromine atom is located para to the ethoxy group.[1] Because the ortho positions (1,3) are blocked by methyls, electrophilic substitution (like bromination) is forced exclusively to the 5-position, ensuring high regioselectivity during synthesis.

Primary Applications
  • Biaryl Ether Herbicides: Used as the "A-Ring" in Protoporphyrinogen Oxidase (PPO) inhibitors, where the ether linkage connects to a heterocyclic "B-Ring."

  • Pyrethroid Analogues: Precursor for ether-based pyrethroids where ester linkages are replaced by ethers to improve hydrolytic stability.

  • Metabolic Probes: Used in Structure-Activity Relationship (SAR) studies to block metabolic "soft spots" on aromatic rings.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: This two-step route utilizes cheap commodity chemicals (2,6-xylenol) and ensures >95% regioselectivity due to steric blocking.

Step 1: Williamson Ether Synthesis (Ethylation) [1]

  • Reagents: 2,6-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Procedure:

    • Dissolve 2,6-dimethylphenol in acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the phenoxide.
      
    • Add Ethyl Iodide dropwise. Heat to reflux (

      
      ) for 12–16 hours.
      
    • Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine.

    • Yield: Expect >90% of 2-ethoxy-1,3-dimethylbenzene .

Step 2: Regioselective Bromination

  • Reagents: 2-ethoxy-1,3-dimethylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Catalyst:

    
     (10 mol%) or catalytic 
    
    
    
    .
  • Procedure:

    • Dissolve the ether from Step 1 in ACN at

      
      .
      
    • Add NBS portion-wise over 30 minutes. The solution will turn orange/yellow.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Mechanism: The methyl groups block the ortho positions; the ethoxy group directs para. The only available site is position 5.

    • Workup: Quench with saturated

      
       (sodium thiosulfate) to remove excess bromine. Extract with hexanes.[2]
      
    • Purification: Recrystallization from cold ethanol or vacuum distillation.

Protocol B: Suzuki-Miyaura Cross-Coupling (Application)

Rationale: Coupling the hindered aryl bromide to a heteroaryl boronic acid to create a bioactive scaffold.

Materials:

  • Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 mmol).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 mmol).

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Inerting: Charge a reaction vial with the bromide, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Note: The steric bulk of the methyl groups is meta to the bromine, so it does not significantly hinder the oxidative addition step of the Palladium cycle, allowing for standard catalytic conditions.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with water.

  • Isolation: Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

Visualizations

Synthesis & Functionalization Pathway

The following diagram illustrates the conversion of 2,6-dimethylphenol to the target intermediate and its subsequent coupling.

SynthesisPathway Start 2,6-Dimethylphenol (Starting Material) Step1 Step 1: Ethylation (Et-I, K2CO3, Reflux) Start->Step1 Inter 2-Ethoxy-1,3-dimethylbenzene (Protected Scaffold) Step1->Inter Step2 Step 2: Bromination (NBS, ACN, RT) Inter->Step2 Para-selective Target 5-Bromo-2-ethoxy-1,3-dimethylbenzene (Target Intermediate) Step2->Target Step3 Step 3: Suzuki Coupling (R-B(OH)2, Pd cat.) Target->Step3 Final Biaryl Ether Agrochemical (Active Ingredient) Step3->Final C-C Bond Formation

Caption: Linear synthesis workflow from commodity phenol to bioactive biaryl ether scaffold.

Steric Shielding Concept

This diagram visualizes why this specific substitution pattern is used to enhance metabolic stability.

StericShield Center Ether Linkage (O-Et) (Metabolic Soft Spot) Me1 1-Methyl Group (Steric Block) Me1->Center Shields Me2 3-Methyl Group (Steric Block) Me2->Center Shields Enzyme P450 Enzyme (Oxidative Attack) Enzyme->Center Blocked Access

Caption: The 'Magic Methyl' effect: Ortho-methyls physically block enzymes from degrading the ether.

Data Summary

PropertyValueRelevance to Synthesis
Physical State Solid / Low-melting solidEasy handling compared to liquid aryl halides.
Boiling Point ~260°C (Predicted)High thermal stability allows for high-temp couplings.
Regioselectivity >98% Para-brominationMethyls block ortho; Ethoxy directs para. No isomers.
Solubility Soluble in DCM, THF, TolueneCompatible with standard organic synthesis solvents.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye). Toxic to aquatic life with long-lasting effects (typical for halogenated aromatics).

  • Storage: Keep in a cool, dry place. Light sensitive (bromides can degrade over long periods in direct sunlight).

  • Disposal: Halogenated waste stream. Do not mix with acid streams.

References

  • BenchChem. (2025).[1] Application of Halogenated Benzene Derivatives in Agrochemical Development. Retrieved from .

  • CymitQuimica. (2025).[3] Product Data: 5-Bromo-2-ethoxy-1,3-dimethylbenzene. Retrieved from .

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of Diaryl Ethers Using an Easy-to-Prepare, Air-Stable, Soluble Copper(I) Catalyst. Synthetic Communications, 31(18), 2865–2879.[4] Retrieved from .

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from .

  • Corteva Agriscience. (2020).[5] Discovery and development of a new class of biaryl ether herbicides. Retrieved from .

Sources

functionalization of the bromine atom in 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromine Atom in 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Executive Summary

This guide details the functionalization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene , a valuable scaffold in medicinal chemistry and agrochemical synthesis. The substrate presents a unique steric and electronic profile: an electron-rich aromatic ring driven by the para-ethoxy group, flanked by meta-methyl substituents. While the bromine atom at position 5 is sterically accessible, the electron-donating nature of the ring significantly retards the oxidative addition step in palladium-catalyzed cycles. This note provides optimized protocols for Suzuki-Miyaura coupling , Buchwald-Hartwig amination , Lithium-Halogen exchange , and Miyaura borylation , specifically tailored to overcome these electronic deactivation barriers.

Substrate Analysis & Strategic Implications

To successfully functionalize this molecule, one must understand the environment of the Carbon-Bromine (C-Br) bond.

FeatureStructural DetailChemical Consequence
Electronic Effect 2-Ethoxy Group (Para to Br): Strong Electron Donating Group (EDG) via resonance.Increases electron density at C-Br. Result: Slower Oxidative Addition (OA) of Pd(0). Requires electron-rich ligands (e.g., SPhos, XPhos) to facilitate this step.
Steric Environment 1,3-Dimethyl Groups (Meta to Br): Remote steric bulk.The C5 position is flanked by protons (C4/C6), making it relatively accessible. Result: Bulky ligands are tolerated and often necessary to prevent catalyst aggregation.
Lithiation Potential C-Br Bond: Weaker than C-Cl; susceptible to Li-Hal exchange.[1]Result: Rapid exchange with n-BuLi at -78°C. The ethoxy group does not direct ortho-lithiation here (blocked by methyls), favoring clean exchange at C5.
Reaction Landscape Visualization

The following decision tree outlines the synthetic pathways covered in this guide.

ReactionLandscape Substrate 5-Bromo-2-ethoxy- 1,3-dimethylbenzene Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Substrate->Buchwald Pd(0), HNR2 LiHal Li-Hal Exchange (Electrophile Trapping) Substrate->LiHal n-BuLi, -78°C Borylation Miyaura Borylation (Boronate Ester) Substrate->Borylation Pd(II), B2pin2 Product_A Biaryl Scaffold Suzuki->Product_A Product_B Aniline Derivative Buchwald->Product_B Product_C Aldehyde / Acid LiHal->Product_C Product_D Aryl Boronate Borylation->Product_D

Figure 1: Strategic reaction pathways for 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Detailed Experimental Protocols

Method A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl scaffolds.[2]

Rationale: Standard ligands like PPh3 often fail with electron-rich bromides due to sluggish oxidative addition. We utilize SPhos , a dialkylbiaryl phosphine that creates an electron-rich Pd center to accelerate OA, while its bulk facilitates Reductive Elimination (RE).

Protocol:

  • Charge: In a glovebox or under Argon, add Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a reaction vial.

  • Base: Add finely ground K₃PO₄ (3.0 equiv).

  • Solvent: Add Toluene/Water (10:1) (0.2 M concentration). The biphasic system helps dissolve inorganic bases and promotes the catalytic cycle.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Check: If conversion is low, switch to Pd₂(dba)₃ / XPhos system, which is even more active for deactivated aryl bromides.

Method B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond).

Rationale: The electron-rich nature of the substrate makes the Pd(II)-aryl intermediate prone to β-hydride elimination if alkyl amines are used, or simply stalling. RuPhos or BrettPhos are the ligands of choice here; they stabilize the Pd(0) species and prevent catalyst decomposition.

Protocol:

  • Catalyst Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%) in 1,4-Dioxane for 5 mins under Argon to form the active catalyst.

  • Addition: Add Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Conditions: Heat to 100°C for 16 hours.

  • Note on Base: NaOtBu is standard. If the substrate contains base-sensitive esters, switch to Cs₂CO₃ or K₃PO₄ , though reaction times will increase.

Method C: Lithium-Halogen Exchange (Formylation)

Objective: Conversion to 5-Formyl-2-ethoxy-1,3-dimethylbenzene.

Rationale: Nucleophilic attack on the ring is impossible. Li-Hal exchange is extremely fast.[1] The key risk is the "Wurtz-type" coupling (Ar-Li reacting with Ar-Br) or protonation by moisture. The reaction must be kept strictly anhydrous and cold.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Cool THF (anhydrous) to -78°C under N₂.

  • Substrate: Dissolve Substrate (1.0 equiv) in the THF.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Li species.

    • Wait: Stir at -78°C for 30–60 minutes.

  • Quench (Electrophile): Add DMF (anhydrous, 3.0 equiv) dropwise.

  • Warm: Allow the mixture to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with ether, wash with water (to remove DMF), dry, and concentrate.

Mechanism Visualization:

LiHalMechanism Start Aryl Bromide Intermediate [Aryl-Li Species] (Stabilized by THF) Start->Intermediate Li/Br Exchange (-78°C) nBuLi n-BuLi nBuLi->Start Adduct Lithium Alkoxide Intermediate Intermediate->Adduct Nucleophilic Attack Electrophile DMF Electrophile->Intermediate Product Aryl Aldehyde Adduct->Product Acidic Hydrolysis

Figure 2: Lithium-Halogen exchange pathway targeting formylation.

Method D: Miyaura Borylation

Objective: Synthesis of the Boronate Ester (Versatile Intermediate).[3][4][5]

Rationale: To convert the bromide to a boronate ester without forming the symmetric biaryl (Suzuki homocoupling), we use a weak base (KOAc). Strong bases (like carbonates) activate the boronate product, leading to unwanted secondary coupling.

Protocol:

  • Reagents: Combine Substrate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%), and KOAc (3.0 equiv).

  • Solvent: DMSO or 1,4-Dioxane (degassed). DMSO often accelerates the reaction due to better solubility of KOAc.

  • Conditions: Heat to 80°C for 4–8 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO).

  • Caution: The product (Aryl-Bpin) can hydrolyze on silica. Use a short plug or deactivate silica with 1% Et₃N if purification is needed.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Pd Catalysis) Catalyst poisoning or slow Oxidative Addition.Switch to Pd-XPhos G3 or Pd-SPhos G3 precatalysts. Ensure rigorous O₂ exclusion.
Homocoupling (Ar-Ar) Oxygen leak or Base too strong (in Borylation).Degass solvents thoroughly. In borylation, ensure KOAc is dry and do not substitute with K₂CO₃.
Protodehalogenation (Ar-H) Moisture in solvent during Li-Hal exchange.Re-dry THF over Na/Benzophenone or Molecular Sieves (3Å).[6] Ensure n-BuLi titer is accurate.
Incomplete Li-Exchange Temperature too low for this specific substrate.While -78°C is standard, this electron-rich ring may require warming to -40°C to complete the lithiation before quenching.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[2] Preparation by halogen-lithium exchange.[1][6][8][9][10] Accounts of Chemical Research, 15(10), 300–305. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

Sources

Troubleshooting & Optimization

byproducts in Williamson ether synthesis of aryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Reaction Optimization

Welcome to the Technical Support Center

You are likely here because your HPLC trace shows unexpected peaks, or your yield is significantly lower than the theoretical maximum. In the synthesis of aryl ethers (phenolic ethers), the Williamson ether synthesis is the workhorse reaction, but it is deceptively simple.

The phenoxide anion is an ambident nucleophile —it has two teeth (Oxygen and Carbon) and can bite with either.[1] Furthermore, your alkylating agent is prone to self-destruction via elimination or hydrolysis.

This guide is structured to diagnose these specific failure modes. We do not just provide "recipes"; we provide the logic to fix the chemistry.

Module 1: The Ambident Nucleophile (O- vs. C-Alkylation)

The Problem: You observe alkylation on the aromatic ring (Ortho/Para positions) rather than the oxygen. The Cause: The phenoxide anion resonance delocalizes the negative charge into the ring. The site of attack is dictated by Solvation Effects .

  • In Protic Solvents (e.g., Ethanol, Methanol): Hydrogen bonding tightly solvates the oxygen atom, shielding it. The "softer" carbon sites on the ring remain exposed and become the primary nucleophiles.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): The cation (

    
    , 
    
    
    
    ) is solvated, but the anion (Phenoxide) is "naked." The oxygen atom, being the site of highest electron density, reacts fastest.

Troubleshooting Protocol:

  • Switch Solvent: Move from alcohols to Acetonitrile (MeCN) , DMF , or DMSO .

  • Counter-Ion Tuning: If using a carbonate base, switch from

    
     to 
    
    
    
    . Cesium is larger and forms a looser ion pair with the phenoxide, increasing the nucleophilicity of the oxygen (The "Cesium Effect").

Visualization: Solvation Decision Tree

SolvationEffect Start Start: Phenoxide Ion Formed SolventCheck Check Solvent Type Start->SolventCheck Protic Protic Solvent (MeOH, EtOH, Water) SolventCheck->Protic High Dielectric + H-Bond Aprotic Polar Aprotic Solvent (DMF, DMSO, MeCN) SolventCheck->Aprotic High Dielectric Only Shielding H-Bonds Shield Oxygen (Oxygen blocked) Protic->Shielding Naked Anion is 'Naked' (Oxygen exposed) Aprotic->Naked C_Alkyl RESULT: C-Alkylation (Ring Substitution) Shielding->C_Alkyl O_Alkyl RESULT: O-Alkylation (Desired Ether) Naked->O_Alkyl

Figure 1: Solvent influence on regioselectivity. Protic solvents shield the oxygen, forcing C-alkylation.

Module 2: The Elimination Trap (Alkene Formation)

The Problem: Your alkyl halide is consumed, but the product is missing. You may smell an olefin (alkene). The Cause: E2 Elimination. The phenoxide acts as a Base rather than a Nucleophile , deprotonating the


-carbon of the alkyl halide.

Critical Rule: Phenoxides are basic (


 of phenol 

10). If the alkyl halide is sterically hindered (Secondary/Tertiary), E2 becomes the dominant pathway.

Data: Base & Substrate Selection Matrix

Alkyl Halide TypeRecommended BaseRecommended SolventRisk of Elimination (E2)
Methyl (

)

,

Acetone, MeCNZero (No

-hydrogens)
Primary (

)

,

DMF, AcetoneLow
Secondary (

)

(Avoid Hydroxides)
DMSO, DMFHigh (Temperature control critical)
Tertiary (

)
DO NOT USE N/ACertainty (100% Elimination)

Troubleshooting Protocol:

  • Lower Temperature: E2 elimination has a higher activation energy than

    
    . If you are refluxing at 80°C and seeing alkene, drop to 40-50°C and extend reaction time.
    
  • Change Leaving Group: If using an alkyl bromide/iodide and getting elimination, switch to a Tosylate (OTs) or Mesylate (OMs) . These are bulkier and sometimes suppress E2 relative to

    
     in specific conformations.
    

Module 3: Phase Transfer Catalysis (PTC) Protocol

Context: Industrial applications often avoid dry DMF due to workup difficulty. PTC allows the use of water/toluene biphasic systems. The Mechanism: A quaternary ammonium salt (


) acts as a shuttle, transporting the phenoxide from the aqueous phase into the organic phase where it reacts with the alkyl halide.

Standard Operating Procedure (PTC Method)

  • Aqueous Phase: Dissolve Phenol (1.0 eq) and NaOH (1.5 eq) in water. (Phenol converts to Sodium Phenoxide).

  • Organic Phase: Dissolve Alkyl Halide (1.2 eq) in Toluene or DCM.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (0.05 eq / 5 mol%).

  • Reaction: Mix phases vigorously. Heat to 60-80°C.

  • Validation: Monitor disappearance of Phenol by TLC/HPLC.

Visualization: Starks' Extraction Mechanism

PTC_Mechanism cluster_Aq Aqueous Phase (Water) cluster_Org Organic Phase (Toluene) PhONa PhO- Na+ QPhO_Aq Q+ PhO- PhONa->QPhO_Aq Ion Exchange QX_Aq Q+ X- QPhO_Org Q+ PhO- (Active Species) QPhO_Aq->QPhO_Org Phase Transfer RX R-X (Alkyl Halide) Product Ph-O-R (Ether) QPhO_Org->Product SN2 Attack QX_Org Q+ X- Product->QX_Org Byproduct QX_Org->QX_Aq Catalyst Recycle

Figure 2: The Phase Transfer Cycle. The catalyst (Q+) shuttles the phenoxide into the organic layer to react with the alkyl halide.

Module 4: Special Case - Claisen Rearrangement

The Problem: You synthesized an Allyl Aryl Ether (e.g., using allyl bromide), but upon distillation or heating, the product converted to an Ortho-Allyl Phenol . The Cause: [3,3]-Sigmatropic Rearrangement.[2][3][4][5][6] This is a thermal rearrangement that occurs at high temperatures (


, or lower with Lewis acids).[4]

Troubleshooting:

  • Avoid Distillation: If your product is an allyl ether, do not purify by high-temperature distillation. Use column chromatography or vacuum distillation at low temperature.

  • Check Workup: Ensure no Lewis acids (metal salts) remain, as they catalyze this rearrangement at lower temperatures.

Frequently Asked Questions (FAQ)

Q1: My reaction stalled at 60% conversion. Should I add more base?

  • Diagnostic: Unlikely. If the base was stoichiometric (

    
     eq), the issue is likely Hydrolysis of the Alkyl Halide . The alkyl halide reacted with trace water to form an alcohol.
    
  • Fix: Add more Alkyl Halide (0.2–0.5 eq), not base. Ensure the system is anhydrous.[1]

Q2: Can I use Sodium Hydride (NaH) for everything?

  • Diagnostic: You can, but it is dangerous and often unnecessary for phenols. Phenols are acidic (

    
     10). 
    
    
    
    in Acetone or DMF is safer and usually sufficient. Reserve NaH for aliphatic alcohols (
    
    
    16-18).

Q3: How do I remove the unreacted phenol from the product?

  • Protocol: Do not rely on a column. Use a Caustic Wash .

    • Dissolve crude mixture in Ether/EtOAc.[1]

    • Wash 3x with 1M NaOH (or KOH). The unreacted phenol becomes a water-soluble phenoxide and washes away.

    • Wash with brine, dry, and evaporate.[7]

References

  • Mechanism and Regioselectivity: Adjiman, C. S., et al. (2021).[8] Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.

  • Phase Transfer Catalysis: Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.

  • Claisen Rearrangement: LibreTexts Chemistry. (2024).[3] 18.4: Reactions of Ethers - Claisen Rearrangement.

  • Reaction Optimization: BenchChem Technical Support. (2025).[1][7][9][10] Identifying and minimizing byproducts in the Williamson ether synthesis.

Sources

Technical Support Center: NBS Reagents & Alkoxy Benzene Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NBS-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions in NBS Bromination of Alkoxy Benzenes

Executive Summary: The "Schizophrenic" Nature of NBS

Welcome to the technical support hub for N-Bromosuccinimide (NBS) reactions. If you are working with alkoxy benzenes (e.g., anisole, veratrole), you are dealing with a substrate that is highly activated toward Electrophilic Aromatic Substitution (EAS).

The Core Conflict: NBS is capable of two distinct reaction pathways.[1][2] Your experimental conditions (specifically solvent and initiator) dictate which personality dominates:

  • The Radical Agent (Wohl-Ziegler): Generates Br• for benzylic/allylic bromination.[1][3][4][5]

  • The Electrophilic Agent: Generates Br⁺ (or polarized N-Br) for nuclear ring bromination.

With alkoxy benzenes, the electron-rich ring actively competes for the bromine, often leading to "wrong" regioisomers or oxidative degradation. This guide details how to force the reaction down the desired path.

Diagnostic Pathways (Logic Flow)[6]

The following decision tree illustrates how reaction conditions dictate the fate of your alkoxy benzene substrate. Use this to diagnose where your experiment may have deviated.

NBS_Pathways Start Input: Alkoxy Benzene + NBS Condition1 Primary Condition: SOLVENT POLARITY Start->Condition1 Path_Polar Polar Solvent (MeCN, DMF, Propylene Carbonate) Condition1->Path_Polar High Dielectric Path_NonPolar Non-Polar Solvent (PhCF3, CCl4, Benzene) Condition1->Path_NonPolar Low Dielectric Mech_Ionic Mechanism: Ionic (SEAr) Path_Polar->Mech_Ionic Initiator Initiator Present? (AIBN/Light) Path_NonPolar->Initiator Result_Nuclear MAJOR PRODUCT: Nuclear Bromination (Ring Substitution) Mech_Ionic->Result_Nuclear Mech_Radical Mechanism: Radical Chain (Wohl-Ziegler) Result_Benzylic MAJOR PRODUCT: Benzylic Bromination (Side Chain) Mech_Radical->Result_Benzylic Side_Ox Side Reaction: Oxidative Dealkylation (Aldehyde/Ester formation) Mech_Radical->Side_Ox Trace H2O or Excess NBS Initiator->Mech_Ionic No (Dark/Cold) Initiator->Mech_Radical Yes

Figure 1: Mechanistic divergence of NBS reactions based on solvent polarity and initiation methods.

Troubleshooting Modules

Issue #1: "I wanted Benzylic Bromide, but I got Aryl Bromide."

Diagnosis: The reaction followed the ionic pathway (SEAr) instead of the radical pathway. Alkoxy groups (methoxy, ethoxy) are strong ortho/para directors, making the ring nucleophilic enough to attack NBS directly, especially in polar media.

Technical Fix:

  • Solvent Switch: Stop using Acetonitrile (MeCN) or DCM. MeCN stabilizes the transition state for ionic bromination, leading to exclusive ring bromination [1].

  • The "Green" Standard: Replace CCl₄ (toxic/banned) with Trifluorotoluene (PhCF₃) or Chlorobenzene . These solvents suppress the ionic pathway.

  • Initiator Overdrive: Ensure active radical flux. Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide and visible light (a simple tungsten lamp works). The radical chain must be faster than the background ionic reaction.

Data: Solvent Effects on Regioselectivity (4-Methylanisole)

SolventConditionsMajor ProductYieldMechanism
Acetonitrile 25°C, Dark2-Bromo-4-methylanisole (Ring)94%Ionic
CCl₄ / PhCF₃ Reflux, AIBN1-(Bromomethyl)-4-methoxybenzene (Chain)85%Radical
Benzene Reflux, LightMixed (mostly Chain)60%Mixed
Issue #2: "My Methoxy Group Disappeared (Oxidative Dealkylation)."

Diagnosis: You isolated an aldehyde, alcohol, or ester instead of a bromide. Mechanism: NBS can oxidize benzylic ethers.[6] The bromine radical abstracts a hydrogen from the alpha-position of the alkoxy group (e.g., the -CH₃ of the OMe). This forms an oxocarbenium ion intermediate which hydrolyzes upon workup [2].

Technical Fix:

  • Strict Stoichiometry: Do not use excess NBS. Use 0.95 to 1.0 equivalents. Excess NBS promotes the second bromination required for oxidative cleavage.

  • Anhydrous Conditions: This side reaction requires water to complete the hydrolysis to the aldehyde/alcohol. Ensure solvents are dried over molecular sieves (3Å or 4Å).

  • Scavenge HBr: The byproduct HBr catalyzes the decomposition of the ether. Add solid K₂CO₃ or Na₂CO₃ (1-2 eq) to the reaction mixture to neutralize HBr in situ.

Issue #3: "The Reaction Turned into a Black Tar."

Diagnosis: Polymerization or uncontrolled poly-bromination. Mechanism: Alkoxy benzenes are electron-rich. Once the first bromine is added, the product is still reactive. If the radical concentration is too high or the heat is uncontrolled, radical coupling (dimerization) or polymerization occurs.

Technical Fix:

  • Concentration Control: Dilute the reaction. High concentration favors intermolecular side reactions (coupling).

  • Reaction Quench: Do not let the reaction run "overnight" just to be safe. Monitor by TLC/NMR. Once the starting material is consumed, stop immediately.

  • Purify the NBS: If your NBS is yellow, it contains free Br₂ and HBr. This accelerates "tarring." (See FAQ below).

Standardized Protocols

Protocol A: Benzylic Bromination of Methoxy-Toluenes (Target: Side Chain)

Use this when you want to keep the ring intact.

  • Reagent Prep: Recrystallize NBS from water if yellow. Dry thoroughly in a desiccator.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon/N₂.

  • Solvent: Add Trifluorotoluene (PhCF₃) (0.1 M concentration relative to substrate).

    • Why: Mimics CCl₄'s non-polarity without the ozone depletion, suppressing ring bromination.

  • Addition: Add Alkoxy Benzene (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq).

  • Initiation: Heat to reflux (approx 102°C for PhCF₃) and irradiate with a 60W tungsten lamp.

  • Monitoring: Check TLC every 30 mins. Look for the disappearance of the starting material.[7]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with saturated NaHCO₃ (removes HBr) and Sodium Thiosulfate (removes trace Br₂).

Protocol B: Nuclear Bromination (Target: Ring)

Use this when you WANT to brominate the ring.

  • Solvent: Dissolve substrate in Acetonitrile (MeCN) (0.5 M).

    • Why: MeCN promotes the formation of the polarized NBS species, facilitating electrophilic attack [3].

  • Conditions: Stir at room temperature. No light or AIBN required.

  • Time: Usually complete in <1 hour for activated alkoxy benzenes.

Frequently Asked Questions (FAQ)

Q: My NBS is yellow. Can I still use it? A: No. Yellow color indicates the presence of free Bromine (Br₂) and HBr.

  • Risk:[7][8] Free Br₂ is much more aggressive and less selective than the succinimidyl radical. It will cause immediate ring bromination or addition to double bonds.

  • Fix: Wash the solid with ice-cold water on a Buchner funnel and dry under vacuum in the dark.

Q: Can I use DCM (Dichloromethane) for benzylic bromination? A: Proceed with caution. DCM is moderately polar. While it dissolves NBS better than CCl₄, it increases the risk of competitive ring bromination compared to PhCF₃ or Benzene. If you must use DCM, keep the time short and use strong light irradiation.

Q: How do I remove the succinimide byproduct? A: Succinimide is insoluble in non-polar solvents (CCl₄, Hexane, PhCF₃) at 0°C. Simply cooling the reaction mixture and filtering is the most efficient method. If using polar solvents, an aqueous wash is required.

References

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.

  • Markees, D. G. (1958). The Reaction of Benzyl Methyl Ether with N-Bromosuccinimide.[9] The Journal of Organic Chemistry, 23(10), 1490–1492.

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1][3][4][5][10][7][11][12] Chemical Reviews, 43(2), 271–317.

  • Podgoršek, A., et al. (2009). NBS/MeCN: A mild and efficient system for nuclear bromination of activated aromatics. Tetrahedron Letters, 50(13), 1445-1447.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively and efficiently form carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for achieving these transformations. The reactivity of the aryl halide starting material is a critical determinant of the success and efficiency of these reactions. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene against other common aryl bromides, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

Introduction: The Significance of Aryl Bromide Reactivity in Cross-Coupling Chemistry

Aryl bromides are widely utilized as electrophilic partners in a myriad of cross-coupling reactions due to their balanced reactivity profile, offering a good compromise between the high reactivity (and cost) of aryl iodides and the often-sluggish reactivity of aryl chlorides. The electronic and steric environment of the bromine atom significantly influences the rate-determining oxidative addition step in the catalytic cycles of these reactions.[1]

5-Bromo-2-ethoxy-1,3-dimethylbenzene is a polysubstituted aryl bromide with a unique combination of electron-donating and sterically demanding groups. Understanding its reactivity in comparison to simpler, more common aryl bromides like bromobenzene, 4-bromotoluene, and 2-bromotoluene is crucial for predicting reaction outcomes, optimizing conditions, and troubleshooting synthetic challenges. This guide will delve into the expected reactivity of this substrate in three key cross-coupling reactions, drawing upon established principles and comparative experimental data from analogous systems.

Understanding the Structural Features of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

The reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is governed by a combination of electronic and steric effects imparted by its substituents:

  • Ethoxy Group (-OEt): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net effect is an increase in electron density on the aromatic ring, which can make the C-Br bond stronger and thus less reactive towards oxidative addition.

  • Two Methyl Groups (-CH₃): These are weakly electron-donating through induction (+I effect) and hyperconjugation, further increasing the electron density of the ring.

  • Steric Hindrance: The two methyl groups ortho and para to the ethoxy group, and one methyl group meta to the bromine, create a sterically congested environment around the C-Br bond. This steric bulk can hinder the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[2]

Based on these features, it is anticipated that 5-Bromo-2-ethoxy-1,3-dimethylbenzene will exhibit lower reactivity compared to unsubstituted bromobenzene due to increased electron density and significant steric hindrance.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[3][4] The reaction is widely favored for its mild conditions and tolerance of diverse functional groups.

Theoretical Reactivity Profile

The electron-rich nature of the aromatic ring in 5-Bromo-2-ethoxy-1,3-dimethylbenzene is expected to decrease its reactivity in Suzuki coupling compared to less substituted, electron-neutral, or electron-poor aryl bromides. The general reactivity trend for aryl halides in Suzuki coupling is Ar-I > Ar-Br > Ar-Cl.[5] Within a series of aryl bromides, electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have the opposite effect.

Experimental Data Comparison
Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromobenzene Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001295[6] (inferred)
4-Bromotoluene Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001298[6]
2-Bromotoluene Phenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Dioxane1001885[7] (inferred)
5-Bromo-2-ethoxy-1,3-dimethylbenzene (Predicted) Phenylboronic acidPd(dppf)Cl₂ / XPhosK₃PO₄Toluene11024Moderate to GoodN/A

Note: The predicted conditions for 5-Bromo-2-ethoxy-1,3-dimethylbenzene are based on the need for a more active catalyst system (e.g., featuring bulky, electron-rich phosphine ligands like XPhos) and more forcing conditions to overcome the anticipated lower reactivity due to electronic and steric effects.

The higher yield for 4-bromotoluene compared to bromobenzene can be attributed to the mild electron-donating effect of the methyl group, which can stabilize the palladium intermediate. The lower yield and longer reaction time for 2-bromotoluene highlight the significant impact of steric hindrance from the ortho-methyl group. Given that 5-Bromo-2-ethoxy-1,3-dimethylbenzene possesses both strong electron-donating groups and steric hindrance, its reactivity is expected to be lower than that of 2-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 min. A->B C Add Pd catalyst (1-5 mol%) and ligand (2-10 mol%). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature. Dilute with an organic solvent and wash with water and brine. E->F G Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography or recrystallization. G->H

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[8][9] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Theoretical Reactivity Profile

Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step in the Buchwald-Hartwig amination.[10] Therefore, the electronic and steric factors of the aryl bromide play a crucial role. The electron-rich nature and steric hindrance of 5-Bromo-2-ethoxy-1,3-dimethylbenzene are expected to decrease its reactivity compared to simpler aryl bromides.

Experimental Data Comparison

Direct experimental data for the Buchwald-Hartwig amination of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is scarce. However, a comparative analysis with other aryl bromides provides valuable insights.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromobenzene MorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001698[11] (inferred)
4-Bromotoluene MorpholinePd(dba)₂ / XPhosNaOtBuToluene110 (reflux)694[12]
2-Bromotoluene AnilinePd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene1002475[13] (inferred)
5-Bromo-2-ethoxy-1,3-dimethylbenzene (Predicted) MorpholinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane12024-48ModerateN/A

Note: The predicted conditions for 5-Bromo-2-ethoxy-1,3-dimethylbenzene suggest the need for a highly active catalyst system, a weaker base to avoid potential side reactions with the ethoxy group, and higher temperatures to overcome the anticipated low reactivity.

The data indicates that even with an electron-donating group, 4-bromotoluene is highly reactive, likely due to the use of a highly efficient catalyst system (XPhos). The reduced yield for 2-bromotoluene again underscores the negative impact of steric hindrance. For 5-Bromo-2-ethoxy-1,3-dimethylbenzene, a combination of a highly active catalyst (e.g., with a ligand like RuPhos) and elevated temperatures would likely be necessary to achieve a reasonable conversion.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and should be optimized for each specific substrate combination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A To a dry Schlenk tube, add Pd precatalyst (1-2 mol%), ligand (1.5-3 mol%), and base (1.4-2.0 eq). B Evacuate and backfill with argon (3x). Add solvent, aryl bromide (1.0 eq), and amine (1.2 eq). A->B C Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. B->C D Monitor the reaction by TLC or LC-MS. C->D E Cool to room temperature. Dilute with an organic solvent and filter through a pad of Celite. D->E F Wash the filtrate with water and brine. Dry the organic layer and concentrate. E->F G Purify by column chromatography. F->G

A generalized workflow for a Buchwald-Hartwig amination reaction.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[11][14]

Theoretical Reactivity Profile

The reactivity of aryl bromides in the Sonogashira coupling is also influenced by electronic and steric factors.[15] The electron-rich and sterically hindered nature of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is expected to render it less reactive than unsubstituted or less substituted aryl bromides. The general reactivity trend is Ar-I > Ar-Br > Ar-Cl.

Experimental Data Comparison

While a direct Sonogashira coupling of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is not documented, we can analyze data from related systems.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromobenzene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65495[8] (inferred)
4-Bromotoluene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80692[12] (inferred)
2-Bromotoluene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIPiperidineDMF1001278[15] (inferred)
5-Bromo-2-ethoxy-1,3-dimethylbenzene (Predicted) PhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃Dioxane12024-48Low to ModerateN/A

Note: The predicted conditions for 5-Bromo-2-ethoxy-1,3-dimethylbenzene highlight the probable necessity for a highly active catalyst system, a strong base, and high temperatures to achieve a successful reaction.

The data clearly shows a decrease in yield as steric hindrance increases (bromobenzene vs. 2-bromotoluene). The high reactivity of 4-bromotoluene is consistent with the trends observed in the other coupling reactions. For the highly substituted 5-Bromo-2-ethoxy-1,3-dimethylbenzene, a significant challenge in achieving high yields is anticipated, likely requiring extensive optimization of the catalyst, ligand, base, and solvent system.

Experimental Protocol: Sonogashira Coupling

This general protocol serves as a starting point for optimization.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A In a Schlenk flask, combine aryl bromide (1.0 eq), Pd catalyst (1-5 mol%), and CuI (2-10 mol%). B Evacuate and backfill with argon (3x). Add anhydrous solvent and base (e.g., Et₃N or i-Pr₂NH). A->B C Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe. B->C D Stir the reaction mixture at the desired temperature (e.g., RT to 100 °C). C->D E Monitor reaction progress by TLC or GC-MS. D->E F Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent. E->F G Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. F->G H Purify the product by column chromatography. G->H

A generalized workflow for a Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

The reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene in palladium-catalyzed cross-coupling reactions is predicted to be significantly lower than that of simpler aryl bromides such as bromobenzene and 4-bromotoluene. This reduced reactivity is a direct consequence of the combined electron-donating effects of the ethoxy and methyl substituents, which strengthen the C-Br bond, and the substantial steric hindrance around the reaction center, which impedes the crucial oxidative addition step.

While direct experimental data for this specific substrate remains limited, the comparative analysis presented in this guide, based on established mechanistic principles and data from analogous systems, provides a robust framework for approaching its functionalization. Researchers and drug development professionals seeking to employ 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings should anticipate the need for more forcing reaction conditions and the use of highly active, state-of-the-art catalyst systems. The development of new, more potent catalyst systems will undoubtedly continue to expand the scope of these fundamental reactions, enabling the efficient utilization of even the most challenging and sterically demanding aryl halides in the synthesis of novel and complex molecular architectures.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... Retrieved from [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • The University of Groningen research portal. (2019, November 25). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • MDPI. (2015, April 17). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • Beilstein Journals. (2012, October 11). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • ResearchGate. Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic... Retrieved from [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... Retrieved from [Link]

Sources

Strategic Alternatives to 5-Bromo-2-ethoxy-1,3-dimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shielded Ether" Motif

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 54984-75-5), often synthesized from 4-bromo-2,6-dimethylphenol, is a specialized building block used to introduce the 2,6-dimethyl-4-ethoxyphenyl moiety.

In medicinal chemistry, this specific substitution pattern is not accidental. The two ortho-methyl groups provide steric shielding to the ethoxy ether linkage, significantly retarding metabolic O-dealkylation (a common clearance pathway for simple aryl ethers). Furthermore, the electron-rich nature of the ring makes it a potent donor in optoelectronic materials.

However, relying solely on this specific bromide can be limiting due to cost, availability, or reactivity profiles. This guide analyzes strategic alternatives—ranging from cost-effective chloro-analogs to versatile phenol precursors—and provides validated protocols for their use.

Comparative Analysis of Alternatives

We categorize alternatives into three tiers: Process Efficiency (Speed), Cost Optimization (Scale), and Structural Diversity (SAR).

Table 1: Reagent Comparison Matrix
Reagent ClassCompound NameCASKey AdvantageTrade-off
Target Standard 5-Bromo-2-ethoxy-1,3-dimethylbenzene 54984-75-5 Balance of reactivity and stability. Moderate cost; fixed ethoxy group.
Cost Alternative 5-Chloro-2-ethoxy-1,3-dimethylbenzene6781-98-2 (analog)Significantly cheaper; stable.Lower reactivity; requires specialized Pd ligands (e.g., RuPhos).
Reactivity Alternative 5-Iodo-2-ethoxy-1,3-dimethylbenzene206559-43-5 (analog)Rapid oxidative addition; works with mild catalysts.High cost; potential for dehalogenation side-reactions.
Diversity Precursor 4-Bromo-2,6-dimethylphenol2374-05-2Allows late-stage installation of any ether (R-O-).Requires an extra alkylation step.
Process Shortcut 2-Ethoxy-1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneN/ASkips the borylation step; ready for Suzuki coupling.Most expensive; limited shelf-life compared to halide.
Bioisostere 5-Bromo-2-(difluoromethoxy)-1,3-dimethylbenzene1192539-88-0Improved metabolic stability & lipophilicity (

).
Fluorinated precursors are costly.

Decision Framework: Selecting the Right Reagent

The following logic flow helps you select the optimal reagent based on your project phase (Discovery vs. Process).

ReagentSelection Start Project Phase & Goal Discovery Discovery / SAR Expansion (Need diverse analogs) Start->Discovery Process Process / Scale-Up (Cost & Yield critical) Start->Process FixedEther Is the Ethoxy group fixed? Discovery->FixedEther Cost Is Cost the primary driver? Process->Cost UsePhenol Use 4-Bromo-2,6-dimethylphenol (Alkylate last) FixedEther->UsePhenol No (Need R-O- diversity) Speed Is speed/yield critical? FixedEther->Speed Yes UseBoronate Use Boronate Ester (Skip borylation) Speed->UseBoronate Yes (Fastest) UseBromo Use 5-Bromo-2-ethoxy-... (Standard) Speed->UseBromo No (Standard) UseChloro Use 5-Chloro analog (Requires RuPhos/XPhos) Cost->UseChloro Yes (Cheapest) Reactivity Is the coupling partner difficult? Cost->Reactivity No Reactivity->UseBromo No (Standard partner) UseIodo Use 5-Iodo analog (High reactivity) Reactivity->UseIodo Yes (Low reactivity partner)

Figure 1: Decision tree for selecting the optimal 2,6-dimethylaryl building block.

Technical Deep Dive & Experimental Protocols

Challenge: The "Electron-Rich" Trap

The 2,6-dimethyl-4-ethoxyphenyl ring is highly electron-rich. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), electron-rich aryl halides undergo oxidative addition to Pd(0) more slowly than electron-deficient ones.

  • Implication: Standard catalysts like Pd(PPh3)4 may fail or require high temperatures, leading to protodehalogenation.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or RuPhos ) which facilitate oxidative addition and stabilize the Pd(0) species.

Protocol A: High-Efficiency Suzuki Coupling (SPhos Method)

Best for: 5-Bromo and 5-Chloro analogs coupling with hindered boronates.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Note: SPhos is specifically tuned for sterically hindered and electron-rich biaryls.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[2]

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

  • Heat: Heat to 80–100°C for 2–12 hours.

    • Checkpoint: Monitor by TLC. The starting bromide is non-polar; the product will likely be slightly more polar or fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Validation: If conversion is low (<50%), switch to Pd-RuPhos G4 precatalyst, which is superior for the Chloro analog.

Protocol B: "Diversity-First" Synthesis via Phenol Alkylation

Best for: Creating a library of analogs (Ethoxy, Isopropoxy, Difluoromethoxy) from a single intermediate.

Concept: Instead of buying the ethoxy-bromide, buy 4-Bromo-2,6-dimethylphenol (CAS 2374-05-2). Perform the cross-coupling first (on the free phenol or transiently protected phenol), then alkylate the oxygen last. Alternatively, alkylate the phenol to generate the specific ether needed.

Alkylation Protocol (Williamson Ether Synthesis):

  • Dissolve: 4-Bromo-2,6-dimethylphenol (1.0 equiv) in DMF (0.5 M).

  • Base: Add Cs₂CO₃ (1.5 equiv). Cesium is preferred over Potassium for hindered phenols to break up ion pairing.

  • Electrophile: Add Ethyl Iodide (1.2 equiv) or corresponding alkyl halide.

    • For Difluoromethoxy: Use Sodium chlorodifluoroacetate (ClCF₂CO₂Na) and K₂CO₃ in DMF at 100°C.

  • Reaction: Stir at 60°C for 4 hours.

  • Outcome: Quantitative conversion to the ether. This intermediate is now ready for Protocol A.

Mechanistic Visualization: Steric & Electronic Effects

The following diagram illustrates why the 2,6-dimethyl substitution pattern dictates the choice of ligand.

Mechanism ArBr 5-Bromo-2-ethoxy-1,3-dimethylbenzene (Electron-Rich / Sterically Hindered Ether) OxAdd Oxidative Addition (Rate Determining Step) ArBr->OxAdd Electron-rich ring slows this step Pd0 Pd(0)-Ligand Complex Pd0->OxAdd PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII TransMet Transmetallation (Boronate enters) PdII->TransMet Steric bulk of Methyls can hinder approach if ligand is too bulky RedElim Reductive Elimination (Product Release) TransMet->RedElim LigandChoice Ligand Role (e.g., SPhos): 1. Increases electron density on Pd   to accelerate Oxidative Addition. 2. Provides space for bulky substrate. LigandChoice->Pd0

Figure 2: Mechanistic hurdles in coupling electron-rich, hindered aryl halides.

References

  • Synthesis and Reactivity of 2,6-Dimethylhaloarenes

    • Source: PubChem Compound Summary for CID 16919 (4-Bromo-2,6-dimethylphenol).
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
    • Source: Royal Society of Chemistry (RSC), Chem. Sci., 2014.
    • URL:[Link]

  • Use of SPhos/RuPhos in Coupling

    • Title: Buchwald-Hartwig and Suzuki-Miyaura coupling protocols.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Bioisosteric Replacements (Difluoromethoxy)

    • Title: Bioisosteric Replacements in Medicinal Chemistry.
    • Source: Cambridge MedChem Consulting.
    • URL:[Link]

Sources

A Comparative Guide to the Synthesis of Substituted Ethoxybenzenes: Routes, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Substituted ethoxybenzenes are a vital class of compounds, serving as key intermediates and structural motifs in pharmaceuticals, agrochemicals, and materials science. The introduction of the ethoxy group onto a benzene ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making the choice of synthetic route a critical decision in the development pipeline. This guide provides an in-depth comparison of the most common and effective methods for synthesizing these valuable compounds, focusing on reaction yields, substrate scope, mechanistic underpinnings, and practical considerations.

The Williamson Ether Synthesis: A Classic and Reliable Route

First developed in 1850, the Williamson ether synthesis remains one of the most straightforward and widely used methods for preparing ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks a primary alkyl halide, such as ethyl iodide or ethyl bromide.[2][3]

Mechanism and Causality

The reaction is typically a two-step, one-pot process. First, a base is used to deprotonate the hydroxyl group of a substituted phenol, generating a nucleophilic phenoxide. The acidity of phenols is significantly higher than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, allowing for the use of moderately strong bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt).[4][5] The choice of base is crucial; a strong base ensures complete deprotonation, maximizing the concentration of the active nucleophile. The subsequent SN2 attack by the phenoxide on the ethyl halide yields the desired ethoxybenzene. The use of a primary halide like ethyl iodide is critical, as secondary or tertiary halides would favor elimination side reactions, drastically reducing the ether yield.[2][5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Base Base Base (e.g., K₂CO₃, NaOH) EthylHalide Ethyl Halide (CH₃CH₂-X) Product Substituted Ethoxybenzene (Ar-OCH₂CH₃) Phenoxide->Product + CH₃CH₂-X Salt Salt (e.g., KX) Product->Salt - X⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Yields and Substrate Scope

The Williamson synthesis is generally robust, with reported laboratory yields ranging from 50% to over 95%.[2] The reaction is tolerant of a wide variety of functional groups on the aromatic ring.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), increase the acidity of the phenol, facilitating deprotonation and often leading to high yields. For example, the synthesis of 1-ethoxy-4-nitrobenzene from 4-nitrophenol proceeds efficiently.[6]

  • Electron-donating groups (EDGs) , such as alkyl or methoxy groups, can slightly decrease the phenol's acidity but generally do not impede the reaction significantly.

The primary limitation is the requirement for a primary alkyl halide and potential steric hindrance around the hydroxyl group, which can slow the rate of reaction.[3]

Ullmann Condensation: A Copper-Catalyzed Alternative

Mechanism and Causality

The traditional Ullmann reaction requires harsh conditions, including high temperatures (often over 200°C), polar aprotic solvents, and stoichiometric amounts of copper.[7][9] The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the ether product.[8]

Modern modifications have improved the reaction's utility by using soluble copper catalysts, often with ligands like diamines or N,N-dimethylglycine, which allow for milder reaction conditions and lower catalyst loadings.[7][10] These ligands stabilize the copper intermediates and facilitate the catalytic cycle.

Ullmann_Condensation CuI Cu(I) Catalyst Cu_alkoxide Copper(I) Ethoxide (Cu-OEt) CuI->Cu_alkoxide + EtOH, Base CuIII_intermediate Cu(III) Intermediate [Ar-Cu(III)-OEt]X Cu_alkoxide->CuIII_intermediate + Ar-X (Oxidative Addition) ArX Aryl Halide (Ar-X) EtOH Ethanol Base Base Product Ethoxybenzene (Ar-OEt) CuIII_intermediate->CuI - Ar-OEt CuIII_intermediate->Product Reductive Elimination

Caption: Simplified Catalytic Cycle for the Ullmann Condensation.

Yields and Substrate Scope

Yields for the Ullmann condensation can be variable and are often lower than the Williamson synthesis, especially under traditional conditions.[11] However, modern ligand-assisted protocols have significantly improved yields, with many examples reporting good to excellent results (70-98%).[12]

  • The reaction works best with electron-deficient aryl halides (e.g., aryl iodides or bromides with EWGs) as they are more susceptible to oxidative addition.[7]

  • Aryl chlorides are less reactive and may require higher temperatures or more specialized catalytic systems.[12]

  • The method's main advantage is its ability to use aryl halides directly, bypassing the need to synthesize the corresponding phenol.

Buchwald-Hartwig C-O Cross-Coupling: The Palladium-Catalyzed Approach

Developed from the highly successful Buchwald-Hartwig amination, the palladium-catalyzed C-O cross-coupling reaction has emerged as a powerful and versatile method for forming aryl ethers under relatively mild conditions.[13][14] It serves as an excellent modern alternative to the often harsh Ullmann condensation.[13]

Mechanism and Causality

The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[15] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, which is stabilized by bulky, electron-rich phosphine ligands. This forms a Pd(II) intermediate. In the presence of a base, the alcohol (ethanol) coordinates to the palladium center, and subsequent reductive elimination releases the aryl ether product and regenerates the active Pd(0) catalyst.[14]

The choice of ligand is paramount to the success of the reaction. Bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging for C-O bond formation, and to prevent catalyst decomposition.[16] The base (commonly a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate) is crucial for generating the alkoxide in situ and facilitating the catalytic turnover.[15]

Buchwald_Hartwig Pd0 Pd(0)L₂ Catalyst OxAdd_Complex Oxidative Addition Complex [Ar-Pd(II)(X)L₂] Pd0->OxAdd_Complex + Ar-X (Oxidative Addition) ArX Aryl Halide (Ar-X) EtOH Ethanol Base Base Product Ethoxybenzene (Ar-OEt) Alkoxide_Complex Alkoxide Complex [Ar-Pd(II)(OEt)L₂] OxAdd_Complex->Alkoxide_Complex + EtOH, Base - HX Alkoxide_Complex->Pd0 - Ar-OEt Alkoxide_Complex->Product Reductive Elimination

Caption: Catalytic Cycle for Buchwald-Hartwig Ether Synthesis.

Yields and Substrate Scope

The Buchwald-Hartwig etherification is known for its broad substrate scope and generally provides good to excellent yields, often exceeding 80%.[14]

  • It is compatible with a wide range of functional groups and can be used with various aryl halides, including the less reactive but more economical aryl chlorides.[10]

  • The reaction conditions are significantly milder than the Ullmann condensation, typically running at temperatures between 80-120°C.[14]

  • The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands, which can be a consideration for large-scale synthesis.

Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, nucleophilic aromatic substitution (SNAr) provides a direct, metal-free pathway to ethoxybenzenes. This reaction is only viable for aryl halides that are "activated" by the presence of strong electron-withdrawing groups (typically -NO₂) positioned ortho or para to the leaving group (usually a halide).[17]

Mechanism and Causality

The SNAr mechanism is a two-step addition-elimination process. The ethoxide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group, which is essential for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity can be an issue. For instance, in the reaction of 2,4-difluoronitrobenzene with ethoxide, substitution can occur at either the C2 (ortho to -NO₂) or C4 (para to -NO₂) position.[18][19] Solvent choice is critical in controlling this selectivity; polar aprotic solvents like DMF or DMSO strongly favor substitution at the para position, leading to the desired 4-ethoxy isomer.[18][19]

Yield Comparison Summary

The following table summarizes typical yields for the synthesis of various substituted ethoxybenzenes via different routes, based on literature examples.

Synthesis RouteSubstrate ExampleProductTypical YieldReference
Williamson Ether Synthesis Acetaminophen & Ethyl IodidePhenacetin (4-Ethoxyacetanilide)~84%[20]
4-Nitrophenol & Ethyl Iodide1-Ethoxy-4-nitrobenzeneHigh Yield[6]
3-Hydroxy-4-decyloxynitrobenzene & Ethyl Sulfate3-Ethoxy-4-decyloxynitrobenzene90-92%[21]
Ullmann Condensation 1-Iodo-2-methoxybenzene & GlycerolGuaifenesin (related ether)70-96% (scale-up)[12]
4-Chloronitrobenzene & Phenolp-Nitrophenyl phenyl ether(Illustrative)[7]
Buchwald-Hartwig Aryl Halides & AlcoholsAlkyl Aryl Ethers>75-80% (general)[14]
4,5-Dialkoxy-2-nitroanilines & Bromo-nitrobenzenesDi-alkoxyphenazine precursorsGood Yields[22]
SNAr 2,4-Dichloronitrobenzene & Sodium Ethoxide4-Chloro-2-ethoxy-1-nitrobenzene75%[23]

Decision Workflow for Synthesis Route Selection

Choosing the optimal synthetic route depends on several factors: the availability of starting materials, the nature of the substituents on the aromatic ring, cost, and scale.

Synthesis_Choice Start Start: Synthesize Ar-OEt Phenol_Avail Is the corresponding phenol (Ar-OH) readily available? Start->Phenol_Avail Aryl_Activated Is the aryl halide (Ar-X) activated by a strong o/p EWG (e.g., -NO₂)? Phenol_Avail->Aryl_Activated No, start from Ar-X Williamson Use Williamson Ether Synthesis Phenol_Avail->Williamson Yes Harsh_OK Are harsh conditions (high temp, Cu) acceptable? Aryl_Activated->Harsh_OK No SNAr Use SNAr Aryl_Activated->SNAr Yes Buchwald Use Buchwald-Hartwig C-O Coupling Harsh_OK->Buchwald No, prefer mild conditions & tolerate catalyst cost Ullmann Use Ullmann Condensation Harsh_OK->Ullmann Yes

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Phenacetin

This protocol is adapted from the synthesis of phenacetin from acetaminophen.[1][24]

  • Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL).

  • Reagent Addition : Add ethyl iodide (0.64 mL) to the flask.

  • Reflux : Heat the mixture to reflux with vigorous stirring. The potassium carbonate will not dissolve. Maintain reflux for 1 hour. Do not begin timing until the solution is actively boiling.[24]

  • Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a centrifuge tube and add 4 mL of water.

  • Extraction : Extract the aqueous layer with tert-butyl methyl ether (TBME) (4 x 1.5 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with 5% NaOH solution (2 x 4 mL) to remove any unreacted acetaminophen, followed by a wash with brine (1 x 5 mL).

  • Drying and Isolation : Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄, decant or filter the solution into a pre-weighed flask, and evaporate the solvent under reduced pressure to yield crude phenacetin.

  • Purification : Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexane to obtain pure phenacetin.[1]

Protocol 2: Buchwald-Hartwig Ether Synthesis (General Procedure)

This is a general protocol for the palladium-catalyzed coupling of an aryl halide with an alcohol.[10][14]

  • Setup : In a glovebox, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the appropriate phosphine ligand (e.g., RuPhos, 0.08 mmol, 8 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition : Add sodium tert-butoxide (1.4 mmol). Remove the tube from the glovebox, and add anhydrous toluene (5 mL) and ethanol (2.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction : Seal the tube and heat the reaction mixture in an oil bath at 100-110°C for 8-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up : Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation and Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired ethoxybenzene.

References

[24] The Synthesis of Phenacetin from Acetaminophen. Available at: [1] Williamson Ether Synthesis: Phenacetin Lab Procedure. Studylib. Available at: [25] Phenacetin Synthesis via Williamson Ether. Scribd. Available at: [4] Synthesis of Phenacetin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Available at: [20] How to Obtain Phenacetin from Acetaminophen. StudyCorgi. (2024). Available at: [23] 4-CHLORO-2-ETHOXY-1-NITROBENZENE synthesis. ChemicalBook. Available at: [26] Comparison of the results obtained for the synthesis of aryl ethyl ethers... ResearchGate. Available at: [5] Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center. Available at: [2] Williamson ether synthesis. Wikipedia. Available at: [10] Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [27] Williamson ether synthesis of ethoxybenzene from iodoethane and phenol... ResearchGate. Available at: [18] Synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene Derivatives. Benchchem Technical Support Center. Available at: [13] Buchwald–Hartwig amination. Wikipedia. Available at: [17] Synthetic Methods for Alkyl Aryl Ethers. Books. (2024). Available at: [7] Ullmann condensation. Wikipedia. Available at: [3] Williamson Ether Synthesis. ChemTalk. (2022). Available at: [14] Synthesis of aryl ethers, methods and reagents related thereto. Google Patents. Available at: [21] Preparation of 3-ethoxy-4-decyloxy nitrobenzene. Google Patents. Available at: [16] Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [19] Synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene. Benchchem Technical Support Center. Available at: [6] 1-Ethoxy-4-nitrobenzene. ResearchGate. (2014). Available at: [15] How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. (2024). Available at: [11] The Ullmann Ether Condensation. ResearchGate. Available at: [8] Ullmann Reaction. Organic Chemistry Portal. Available at: [12] Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC. Available at: [9] Ullmann Reaction. Thermo Fisher Scientific. Available at: [22] Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC. Available at:

Sources

The Halogen Dance: A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Ethoxy-Dimethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of modern drug synthesis, halogenated aromatic compounds are pivotal building blocks. Among these, ethoxy-dimethylbenzenes serve as versatile scaffolds, but a crucial choice often arises: should one specify the bromo- or chloro- derivative? This decision profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of brominated versus chlorinated ethoxy-dimethylbenzenes, supported by mechanistic insights and practical experimental considerations, to empower chemists in making informed decisions.

The Fundamental Divide: Carbon-Halogen Bond Properties

The divergent reactivity of aryl bromides and chlorides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The C-Br bond is both longer and weaker than the C-Cl bond.

  • Bond Dissociation Energy (BDE): The energy required to break the C-Br bond in aromatic compounds is significantly lower than that for the C-Cl bond.[1][2] For instance, the BDE for a typical aryl-Br bond is around 285 kJ/mol, whereas for an aryl-Cl bond, it is approximately 327 kJ/mol.[2] This lower energy barrier makes the C-Br bond more susceptible to cleavage in reactions like oxidative addition, a key step in many cross-coupling reactions.[3][4][5]

  • Polarizability: Bromine is larger and more polarizable than chlorine. This increased polarizability facilitates interaction with transition metal catalysts, further enhancing the reactivity of aryl bromides.

This inherent difference in bond strength dictates that brominated ethoxy-dimethylbenzenes will generally react under milder conditions, often requiring less aggressive catalysts and lower temperatures compared to their chlorinated counterparts.[6][7]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of pharmaceutical synthesis. Here, the choice between bromine and chlorine has significant practical implications. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds, is highly sensitive to the nature of the aryl halide.

  • Brominated Ethoxy-Dimethylbenzenes: These substrates are often considered "workhorses" for Suzuki couplings. They readily undergo oxidative addition to Pd(0) catalysts under relatively standard conditions.[7][10] Traditional palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands are often sufficient.

  • Chlorinated Ethoxy-Dimethylbenzenes: The strength of the C-Cl bond presents a greater challenge for oxidative addition.[11] Activating these less reactive substrates typically requires more sophisticated catalyst systems.[12] Modern catalysts for aryl chlorides often feature highly electron-rich and sterically bulky ligands, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition step.[13][14]

Buchwald-Hartwig Amination

For the formation of crucial C-N bonds, the Buchwald-Hartwig amination also shows a clear reactivity trend.

  • Brominated Ethoxy-Dimethylbenzenes: These compounds couple efficiently with a wide range of amines using various palladium/phosphine ligand systems. The reactions can often be conducted at moderate temperatures (80-110 °C).[13]

  • Chlorinated Ethoxy-Dimethylbenzenes: As with Suzuki couplings, aryl chlorides are more challenging substrates for amination.[12] Their successful coupling necessitates the use of specialized, sterically demanding ligands that accelerate both the oxidative addition and the subsequent reductive elimination steps.[8][14] The choice of base and solvent is also critical for achieving high yields.[13]

Comparative Reactivity in Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for generating organometallic intermediates, which can then be trapped with various electrophiles.

Lithium-Halogen Exchange

This reaction is extremely fast and kinetically controlled, with reactivity rates decreasing significantly down the halogen group: I > Br > Cl.[15]

  • Brominated Ethoxy-Dimethylbenzenes: These readily undergo lithium-halogen exchange at low temperatures (e.g., -78 °C) using common organolithium reagents like n-BuLi or t-BuLi.[16][17] The reaction is typically rapid and efficient, providing a clean route to the corresponding aryllithium species.[18]

  • Chlorinated Ethoxy-Dimethylbenzenes: Aryl chlorides are substantially less reactive and often considered "inert" towards standard lithium-halogen exchange conditions.[16][17] Forcing conditions can lead to side reactions. While some exchange can be achieved, it is generally not the preferred method for generating the aryllithium from a chloro-aromatic starting material.

Grignard Reagent Formation

The formation of Grignard reagents (R-MgX) also follows the reactivity trend I > Br > Cl.

  • Brominated Ethoxy-Dimethylbenzenes: These compounds react smoothly with magnesium metal in solvents like diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Chlorinated Ethoxy-Dimethylbenzenes: The direct reaction of aryl chlorides with magnesium is notoriously sluggish and often requires harsh conditions, such as high temperatures and pressures, resulting in low yields.[19] However, the use of THF as a solvent and initiating agents, such as a small amount of an aryl bromide or iodine, can facilitate the reaction under more manageable conditions.[19]

Data Summary and Practical Considerations

The following table summarizes the key differences in reactivity and typical reaction conditions for a hypothetical cross-coupling reaction.

FeatureBrominated Ethoxy-DimethylbenzeneChlorinated Ethoxy-Dimethylbenzene
Relative Reactivity HighLow
C-X Bond Energy ~285 kJ/mol~327 kJ/mol
Typical Catalyst Standard Pd sources (e.g., Pd(PPh₃)₄)Advanced systems with bulky, electron-rich ligands (e.g., Pd₂dba₃ + XPhos)
Reaction Temperature Moderate (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Metal-Halogen Exchange Fast and efficient with R-LiVery slow to inert
Grignard Formation Readily formedRequires activation/harsher conditions
Cost & Availability Generally more expensiveTypically more cost-effective

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences, detailed protocols for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-ethoxy-2,5-dimethylbenzene

Objective: To demonstrate a standard protocol for a reactive aryl bromide.

Materials:

  • 1-Bromo-4-ethoxy-2,5-dimethylbenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 1-bromo-4-ethoxy-2,5-dimethylbenzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 1-Chloro-4-ethoxy-2,5-dimethylbenzene

Objective: To demonstrate a protocol using an advanced catalyst system required for a less reactive aryl chloride.

Materials:

  • 1-Chloro-4-ethoxy-2,5-dimethylbenzene (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq)

  • Potassium phosphate (K₃PO₄, 2.5 eq)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube, add 1-chloro-4-ethoxy-2,5-dimethylbenzene, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with Argon three times.

  • In a separate glovebox, pre-mix the Pd₂(dba)₃ and XPhos ligand. Add this catalyst mixture to the Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, follow the same workup and purification procedure as described in Protocol 1.

Visualizing the Workflow

The choice of halogen dictates a divergent path in experimental setup, particularly concerning the catalyst system.

G cluster_0 Aryl Bromide Pathway cluster_1 Aryl Chloride Pathway Bromo_Start Bromo-ethoxy-dimethylbenzene Bromo_Cat Standard Catalyst (e.g., Pd(OAc)₂/PPh₃) Bromo_Start->Bromo_Cat Bromo_Cond Milder Conditions (e.g., 90°C, 4-6h) Bromo_Cat->Bromo_Cond Product Coupled Product Bromo_Cond->Product Suzuki Coupling Chloro_Start Chloro-ethoxy-dimethylbenzene Chloro_Cat Advanced Catalyst (e.g., Pd₂(dba)₃/XPhos) Chloro_Start->Chloro_Cat Chloro_Cond Harsher Conditions (e.g., 110°C, 12-24h) Chloro_Cat->Chloro_Cond Chloro_Cond->Product Suzuki Coupling

Caption: Divergent workflows for Suzuki coupling based on halogen choice.

Conclusion

The selection between brominated and chlorinated ethoxy-dimethylbenzenes is a critical decision with significant downstream consequences. Brominated derivatives offer higher reactivity, enabling the use of milder conditions and simpler catalyst systems, which is often ideal for late-stage functionalization or with sensitive substrates. Conversely, chlorinated derivatives are typically more cost-effective and readily available starting materials, but their lower reactivity necessitates more robust and often more expensive catalyst systems and harsher reaction conditions. A thorough understanding of these fundamental reactivity differences allows the modern medicinal or process chemist to design more efficient, robust, and economical synthetic routes.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Ridgway, B. H., & Woerpel, K. A. (1998). A New Mechanism for the Oxidative Addition of Alkyl Halides to a Low-Valent Metal. The Journal of Organic Chemistry, 63(3), 458-460. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society, 129(25), 7894-7905. [Link]

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Blaskovich, M. A. (Ed.). (2010). Handbook of Synthetic Organic Chemistry. Elsevier. [Link]

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC press. [Link]

Sources

cost-benefit analysis of different synthetic pathways to 5-Bromo-2-ethoxy-1,3-dimethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Synthetic Pathways to 5-Bromo-2-ethoxy-1,3-dimethylbenzene Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

5-Bromo-2-ethoxy-1,3-dimethylbenzene is a high-value pharmacophore intermediate, frequently utilized in the synthesis of BET bromodomain inhibitors and kinase modulators. Its structural core—a sterically hindered ether with a para-positioned halogen—presents a classic regiochemical and kinetic challenge.

The synthesis hinges on the efficient manipulation of 2,6-dimethylphenol (2,6-xylenol) . The primary bottleneck is the formation of the sterically congested C(sp2)-O bond at the 2-position, flanked by two methyl groups. This guide objectively compares two dominant pathways:

  • Route A (The "Lock-then-Key" Approach): Bromination followed by Alkylation. Recommended for Process Scale due to superior impurity control.

  • Route B (The "Direct" Approach): Alkylation followed by Bromination. Recommended for Medicinal Chemistry (mg scale) where speed outweighs cost.

Retrosynthetic Logic & Pathway Visualization

The target molecule possesses


 symmetry (ignoring the ethyl conformation). The retrosynthetic disconnection reveals two viable sequences starting from the commercially available 2,6-dimethylphenol.

Retrosynthesis cluster_legend Legend Target 5-Bromo-2-ethoxy-1,3-dimethylbenzene (Target) InterA 4-Bromo-2,6-dimethylphenol (Stable Solid) Target->InterA O-Alkylation (Difficult Step) InterB 2-Ethoxy-1,3-dimethylbenzene (Volatile Oil) Target->InterB Bromination (Regioselective) SM 2,6-Dimethylphenol (Cheap Commodity) InterA->SM Bromination (High Yield) InterB->SM O-Alkylation (Difficult Step) key1 Blue Arrow = Electrophilic Subst. key2 Red Arrow = Nucleophilic Subst. (Steric Issue)

Caption: Retrosynthetic analysis showing the two primary distinct routes. The "Red" steps indicate the sterically hindered O-alkylation bottleneck.

Detailed Pathway Analysis

Route A: Bromination Alkylation (The Industrial Standard)

This route prioritizes the isolation of a stable solid intermediate, ensuring high purity before the expensive alkylation step.

  • Step 1: Bromination: 2,6-Dimethylphenol is treated with Bromine (

    
    ) or N-Bromosuccinimide (NBS). The hydroxyl group strongly directs para, and the ortho positions are blocked, resulting in exclusive formation of 4-bromo-2,6-dimethylphenol .
    
  • Step 2: O-Alkylation: The bromophenol is alkylated with Ethyl Iodide (EtI) or Diethyl Sulfate (

    
    ).
    
    • Critical Constraint: The 2,6-dimethyl pattern creates significant steric hindrance around the phenoxide oxygen. Standard Williamson ether conditions (

      
      /Acetone) are often kinetically incompetent, leading to incomplete conversion. Forcing conditions (DMF/Heat or NaH) are required.
      
Route B: Alkylation Bromination (The Rapid Route)

This route attempts to install the difficult ether linkage first.

  • Step 1: O-Alkylation: 2,6-Dimethylphenol is converted to 2-ethoxy-1,3-dimethylbenzene .

    • Risk:[1] If conversion is incomplete, separating the unreacted phenol from the product (both liquids/oils) can be tedious.[2]

  • Step 2: Bromination: The ether is brominated.[3] The ethoxy group is a stronger activator than the methyls and directs para (position 5).

    • Risk:[1] Ethers are highly electron-rich. Over-bromination (dibromo species) is a common side reaction if stoichiometry is not strictly controlled.

Cost-Benefit & Performance Comparison

MetricRoute A (Bromination First)Route B (Alkylation First)
Overall Yield High (75-85%) Moderate (60-70%)
Purity Profile Excellent. Intermediate is a crystalline solid, easily purified by recrystallization.Variable. Intermediate is an oil; requires distillation or chromatography.
Cost of Goods (COGS) Low.

is cheap. Loss of expensive alkylating agent is minimized on pure intermediate.
Medium. Purification losses at Step 2 increase cost.
Scalability High. Filtration steps preferred over distillation.Low/Medium. Distillation of high-boiling oils is energy-intensive.
Safety Manageable. Handling solid bromophenol is safer than liquid brominated ethers (lachrymators).Risk. Bromination of ethers can be exothermic and runaway-prone.
Green Chemistry Good. High atom economy if

is used.
Lower. Chromatography often required, consuming large solvent volumes.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of 4-Bromo-2,6-dimethylphenol (Route A, Step 1)

This protocol uses an oxidative bromination approach to minimize waste and avoid handling liquid bromine.

Reagents: 2,6-Dimethylphenol (1.0 eq), HBr (48% aq, 1.1 eq),


 (30% aq, 1.1 eq), Methanol.
  • Dissolution: Dissolve 2,6-dimethylphenol (12.2 g, 100 mmol) in Methanol (50 mL).

  • Acid Addition: Add aqueous HBr (18.5 g, 110 mmol) slowly. The solution remains clear.

  • Oxidative Addition: Add

    
     dropwise over 30 minutes, maintaining temperature 
    
    
    
    . The solution turns yellow/orange transiently as
    
    
    is generated in situ and consumed.
  • Workup: Stir for 1 hour. Quench with saturated

    
     (10 mL). Dilute with water (100 mL).
    
  • Isolation: The product precipitates as a white solid.[4] Filter, wash with cold water, and dry.

  • Validation: MP: 79-81°C. Yield: ~92%.

    • Why this works: The in situ generation of

      
       matches the rate of consumption, preventing high concentrations of free bromine and reducing polybromination byproducts [1].
      
Protocol 2: Sterically Hindered O-Alkylation (Route A, Step 2)

Standard carbonate bases fail here. This protocol uses Phase Transfer Catalysis (PTC) to overcome the steric barrier.

Reagents: 4-Bromo-2,6-dimethylphenol (1.0 eq), Diethyl Sulfate (1.5 eq), NaOH (50% aq, 2.0 eq), Tetrabutylammonium bromide (TBAB, 5 mol%), Toluene.

  • Biphasic Setup: In a flask, combine the phenol (20.1 g, 100 mmol), Toluene (100 mL), and TBAB (1.6 g).

  • Base Addition: Add NaOH solution (16 g of 50% w/w) with vigorous stirring. The phenoxide forms at the interface.

  • Alkylation: Add Diethyl Sulfate (23.1 g, 150 mmol) dropwise. Caution: Exothermic.[5]

  • Heating: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Quench: Cool to RT. Add Ammonium Hydroxide (10 mL) to destroy excess sulfate. Stir 30 min.

  • Separation: Separate layers. Wash organic layer with water, 1M HCl, and Brine.

  • Purification: Dry over

    
     and concentrate. If oil solidifies slowly, recrystallize from cold pentane/ethanol.
    
    • Why this works: The PTC (TBAB) transports the sterically hindered phenoxide into the organic phase, where it is "naked" (unsolvated) and highly reactive, compensating for the steric bulk of the methyl groups [2].

Process Workflow Diagram

Workflow Start 2,6-Dimethylphenol Step1 Step 1: Bromination (HBr / H2O2 / MeOH) Start->Step1 Inter Intermediate: 4-Bromo-2,6-dimethylphenol (Solid, >98% Purity) Step1->Inter Filtration Step2 Step 2: Alkylation (Et2SO4 / NaOH / PTC) Inter->Step2 Final Product: 5-Bromo-2-ethoxy-1,3-dimethylbenzene Step2->Final Phase Sep & Cryst.

Caption: Optimized industrial workflow (Route A) utilizing oxidative bromination and phase-transfer alkylation.

Conclusion & Recommendation

For the synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene , Route A is the superior choice for any scale exceeding 10 grams.

  • Scientific Rationale: The steric hindrance of the 2,6-dimethyl system makes the O-alkylation the rate-determining step. Performing this on the brominated intermediate (Route A) is safer because the precursor (bromophenol) is a solid that can be rigorously purified, ensuring that the difficult alkylation is performed on high-quality material.

  • Green Impact: Utilizing the

    
     system eliminates the need for elemental bromine and reduces halogenated waste streams.
    

Final Recommendation: Adopt Route A using Protocol 1 (Oxidative Bromination) followed by Protocol 2 (PTC Alkylation) .

References

  • Podgoršek, A. et al. "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach." Green Chemistry, 2009, 11, 1204-1206. Link

  • Freedman, H. H. et al. "Phase Transfer Catalysis: Preparation of Hindered Ethers." Tetrahedron Letters, 1975, 16(38), 3251-3254. Link

  • Smith, K. et al. "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry, 2008, 73(12), 4705-4708. Link

  • BenchChem Technical Repository. "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene (Analogous Protocol)." BenchChem Protocols, 2025.[6][7] Link

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-ethoxy-1,3-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-2-ethoxy-1,3-dimethylbenzene, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental responsibility within your laboratory.

Understanding the Compound: Hazard Profile of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Key anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these hazards, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat, is mandatory at all times when handling this compound.[1][2] All operations involving the transfer or handling of 5-Bromo-2-ethoxy-1,3-dimethylbenzene should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][5]

Core Principles of Halogenated Waste Disposal

5-Bromo-2-ethoxy-1,3-dimethylbenzene is a halogenated organic compound due to the presence of bromine. This classification is critical as halogenated wastes have specific disposal requirements under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[6][7] The primary reasons for this separate management are:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.

  • Incineration Byproducts: Improper incineration of halogenated materials can lead to the formation of hazardous byproducts such as dioxins and furans. Therefore, they require high-temperature incineration with specialized off-gas treatment.

The cardinal rule for the disposal of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is segregation . Never mix halogenated waste with non-halogenated waste streams.[5][8][9][10] Mixing increases the volume of hazardous waste and complicates the disposal process, often leading to higher disposal costs.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Waste Collection and Containerization
  • Select an Appropriate Container: Use a designated, properly labeled, and chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[5][11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste 5-Bromo-2-ethoxy-1,3-dimethylbenzene".[5] Avoid using abbreviations or chemical formulas.[5] The label should also include the date when the first drop of waste was added.

  • Segregation: This container must be exclusively for halogenated organic waste.[5][8][10] If other halogenated solvents are generated in the same process, they may be combined in this container, and all components must be listed on the label.[5]

Handling and Accumulation in the Laboratory
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat when adding waste to the container.

  • Chemical Fume Hood: All transfers of 5-Bromo-2-ethoxy-1,3-dimethylbenzene waste must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[5][9] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[11] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[11] The SAA must have secondary containment to capture any potential spills.[11]

Disposal of Contaminated Materials
  • Solid Waste: Any solid materials, such as absorbent pads, gloves, or weighing paper, that are contaminated with 5-Bromo-2-ethoxy-1,3-dimethylbenzene must be disposed of as hazardous solid waste.[5] Collect these materials in a clearly labeled, sealed plastic bag or a designated solid waste container.[11] The label should indicate "Solid Waste Contaminated with 5-Bromo-2-ethoxy-1,3-dimethylbenzene."

  • Empty Containers: An "empty" container that held 5-Bromo-2-ethoxy-1,3-dimethylbenzene must be handled properly. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated halogenated liquid waste container.[9] After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[9]

Arranging for Final Disposal
  • Engage Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is your primary resource for the final disposal of hazardous waste. Contact them to schedule a waste pickup.

  • Documentation: Ensure all required waste manifests or pickup request forms are completed accurately and legibly. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal facility.

  • Final Disposal Method: 5-Bromo-2-ethoxy-1,3-dimethylbenzene will be disposed of through a licensed hazardous waste disposal facility. The most common and environmentally sound method for this type of waste is high-temperature incineration at a facility permitted to handle halogenated organic compounds.

Quantitative Data Summary

ParameterValue/InformationSource
UN GHS Hazard Classification Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[12]
RCRA Regulation As a halogenated organic compound, it falls under RCRA regulations for hazardous waste.[6][7]
Waste Segregation Must be segregated from non-halogenated waste streams.[5][8][9][10]
Container Rinsate Must be collected as hazardous waste.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A 5-Bromo-2-ethoxy- 1,3-dimethylbenzene (Liquid Waste) C Labeled Halogenated Liquid Waste Container A->C Collect Liquid B Contaminated Solids (Gloves, Wipes, etc.) D Labeled Contaminated Solid Waste Container B->D Collect Solids E Store in SAA with Secondary Containment C->E D->E F Contact EHS for Waste Pickup E->F Schedule Pickup G Licensed Hazardous Waste Facility (High-Temp Incineration) F->G Transport

Caption: Decision workflow for the proper disposal of 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5]

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous solid waste.[5]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    • Prevent unauthorized personnel from entering the area.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental regulations.

References

  • Halogenated Organic Liquids - Standard Oper
  • SAFETY DATA SHEET - 5-Bromo-2-fluoro-m-xylene. TCI Chemicals.
  • SAFETY DATA SHEET - 1-Bromo-3,5-dimethoxybenzene. Fisher Scientific.
  • SAFETY DATA SHEET - Benzene, 1-bromo-4-ethyl-. Thermo Fisher Scientific.
  • Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • SAFETY DATA SHEET - 5-Bromo-2-ethoxybenzonitrile. Fisher Scientific.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Federal Register.
  • 2-Bromo-5-chloro-1,3-dimethylbenzene Safety D
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Safety Data Sheet - Benzene. Chevron Phillips Chemical.
  • SAFETY DATA SHEET - 5-Bromo-2-fluoro-1,3-dimethylbenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-fluoro-1,3-dimethylbenzene. Thermo Fisher Scientific.
  • 2-Bromo-5-methoxy-1,3-dimethylbenzene. PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.